ABT-724 trihydrochloride
Description
Properties
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.3ClH/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17;;;/h1-8H,9-13H2,(H,19,20);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUVPBLKQGSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587870-77-7 | |
| Record name | 587870-77-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ABT-724 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-724 trihydrochloride is a potent and selective agonist for the dopamine (B1211576) D4 receptor. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. ABT-724's high affinity and selectivity for the D4 receptor, coupled with its demonstrated in vivo efficacy in animal models, underscore its utility as a chemical probe for studying D4 receptor function and as a potential therapeutic agent.
Core Mechanism of Action: Selective Dopamine D4 Receptor Agonism
ABT-724 acts as a selective agonist at the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[1][2] The D4 receptor is primarily coupled to the Gi/o family of G proteins.[3][4] Upon binding of an agonist like ABT-724, the D4 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6]
The selectivity of ABT-724 is a key feature of its pharmacological profile. It exhibits high potency for the human dopamine D4 receptor with an EC50 of 12.4 nM and demonstrates partial agonism with 61% efficacy.[1][7] Notably, it shows no significant activity at other dopamine receptor subtypes (D1, D2, D3, or D5).[7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of ABT-724.
Table 1: In Vitro Potency of ABT-724 at Dopamine D4 Receptors
| Species/Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy (%) | Reference |
| Human D4 | Functional Assay | EC50 | 12.4 | 61 | [7][8] |
| Rat D4 | Functional Assay | EC50 | 14.3 ± 0.6 | 70 | [7][8] |
| Ferret D4 | Functional Assay | EC50 | 23.2 ± 1.3 | 64 | [7][8] |
Table 2: Binding Affinity of ABT-724 for Human Dopamine D4 Receptor Variants
| Receptor Variant | Assay Type | Parameter | Value (nM) | Reference |
| hD4.2 | Radioligand Binding | Ki | 57.5 | [9] |
| hD4.4 | Radioligand Binding | Ki | 63.6 | [9] |
| hD4.7 | Radioligand Binding | Ki | 46.8 | [9] |
Table 3: Selectivity Profile of ABT-724
| Receptor/Target | Assay Type | Parameter | Value | Reference |
| Dopamine D1, D2, D3, D5 Receptors | Functional/Binding Assays | - | No effect up to 10 µM | [7][8] |
| >70 other neurotransmitter/uptake/ion channels | Binding Assays | - | No significant binding up to 10 µM | [7] |
| 5-HT1A Receptor | Binding Assay | Ki | 2780 ± 642 nM (weak affinity) | [7][8] |
| PDE1, PDE5, PDE6 | Enzyme Activity Assay | - | No inhibition at 10 µM | [7][8] |
Signaling Pathway and Experimental Workflow Visualizations
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by ABT-724 through the dopamine D4 receptor.
Experimental Workflow: Intracellular Calcium Mobilization Assay
The functional potency of ABT-724 was determined using an intracellular calcium mobilization assay in HEK293 cells co-expressing the dopamine D4 receptor and a G-protein chimera (Gqo5). This workflow outlines the key steps of this experiment.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a general representation for determining the binding affinity of a compound like ABT-724 to the dopamine D4 receptor.
Objective: To determine the inhibition constant (Ki) of ABT-724 for the dopamine D4 receptor.
Materials:
-
HEK293 cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [3H]spiperone or a D4-selective radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or ABT-724 at various concentrations (for competition assay) or buffer (for total binding) or a high concentration of a non-labeled D4 antagonist (for non-specific binding).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of ABT-724 and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes the functional characterization of ABT-724's agonistic activity.
Objective: To determine the EC50 of ABT-724 at the dopamine D4 receptor.
Materials:
-
HEK293 cells.
-
Expression plasmids for the human dopamine D4 receptor and the Gqo5 G-protein chimera.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Co-transfect the cells with the D4 receptor and Gqo5 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Plating: 24 hours post-transfection, seed the cells into 96-well plates and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in assay buffer for 60 minutes at 37°C.
-
Assay: Wash the cells to remove excess dye and add fresh assay buffer. Place the plate in a fluorescence plate reader.
-
Compound Addition and Measurement: Record a baseline fluorescence reading. Add varying concentrations of ABT-724 to the wells using the instrument's injector. Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: Determine the peak fluorescence response for each concentration of ABT-724. Plot the peak response as a function of the log concentration of ABT-724 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Model of Penile Erection in Rats
This protocol is based on the established model to assess the pro-erectile effects of dopamine agonists.[7]
Objective: To evaluate the in vivo efficacy of ABT-724 in inducing penile erection in conscious rats.
Materials:
-
Male Wistar rats (250-300 g).
-
This compound.
-
Vehicle (e.g., saline).
-
Observation cages with transparent floors.
-
Video recording equipment (optional).
Procedure:
-
Acclimatization: House the rats individually and allow them to acclimate to the experimental room and observation cages for at least 60 minutes before the experiment.
-
Drug Administration: Administer ABT-724 or vehicle subcutaneously (s.c.) at various doses.
-
Observation: Immediately after injection, place the rat back into the observation cage and observe for signs of penile erection for a period of 60 minutes. An erection is defined as the emergence of the glans penis.
-
Data Collection: Record the number of erections, the latency to the first erection, and the total number of animals exhibiting at least one erection in each treatment group.
-
Data Analysis: Compare the incidence of penile erection and the number of erections between the ABT-724 treated groups and the vehicle control group using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test for incidence, and Mann-Whitney U test for the number of erections).
Conclusion
This compound is a highly selective and potent dopamine D4 receptor agonist. Its mechanism of action is centered on the activation of Gi/o-coupled D4 receptors, leading to the inhibition of adenylyl cyclase. The quantitative data from in vitro and in vivo studies consistently demonstrate its specific pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of ABT-724 and other D4 receptor ligands. The unique properties of ABT-724 make it an invaluable tool for elucidating the physiological and pathological roles of the dopamine D4 receptor.
References
- 1. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional screening of G protein-coupled receptors by measuring intracellular calcium with a fluorescence microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 8. Dopamine D1 receptor agonists induce penile erections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ABT-724 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 trihydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D4 receptor.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of ABT-724, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Compound Activity
ABT-724 is recognized as a potent partial agonist at the human, rat, and ferret dopamine D4 receptors.[1][2] It demonstrates high selectivity for the D4 receptor subtype, with no significant activity at dopamine D1, D2, D3, or D5 receptors.[1][3] This selectivity profile, combined with its agonist activity, has made ABT-724 a valuable tool for investigating the physiological roles of the D4 receptor.
Quantitative In Vitro Data
The following tables summarize the key binding affinity and functional activity data for ABT-724 across various dopamine D4 receptor subtypes and species.
Table 1: Binding Affinity of ABT-724 for Human Dopamine D4 Receptor Variants
| Receptor Variant | Ki (nM) |
| Human D4.2 | 57.5 |
| Human D4.4 | 63.6 |
| Human D4.7 | 46.8 |
| Data from radioligand binding assays using [3H]-A-369508. |
Table 2: Functional Activity of ABT-724 at Dopamine D4 Receptors
| Receptor Species | EC50 (nM) | Efficacy (% of Dopamine) |
| Human | 12.4 | 61% |
| Rat | 14.3 | 70% |
| Ferret | 23.2 | 64% |
| Data from intracellular calcium mobilization assays. |
Selectivity Profile
ABT-724 exhibits a highly selective pharmacological profile. It shows a notable lack of binding affinity for over 70 other neurotransmitter receptors, uptake sites, and ion channels, including the dopamine D1, D2, D3, and D5 receptors, at concentrations up to 10 μM.[1][2][3] A weak affinity for the serotonin (B10506) 5-HT1A receptor has been observed, with a Ki value of 2780 nM.[1][2] Furthermore, ABT-724 does not inhibit the activity of phosphodiesterase (PDE) enzymes PDE1, PDE5, or PDE6 at concentrations up to 10 μM.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize ABT-724.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ABT-724 for different human dopamine D4 receptor variants through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human D4.4 receptor, or commercially available membranes expressing human D4.2 and D4.7 receptors.
-
Radioligand: [3H]-A-369508.
-
Non-specific Agent: 10 μM PD168077.
-
Test Compound: this compound.
-
Assay Buffer: Appropriate buffer for dopamine receptor binding assays.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of ABT-724.
-
In a 96-well plate, combine the cell membranes (50 μg of protein), a fixed concentration of [3H]-A-369508 (e.g., 2 nM), and varying concentrations of ABT-724.
-
For the determination of non-specific binding, incubate the membranes and radioligand with 10 μM PD168077.
-
Incubate the plates at room temperature for 1 hour.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of ABT-724 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
Objective: To determine the functional potency (EC50) and efficacy of ABT-724 at the dopamine D4 receptor by measuring changes in intracellular calcium levels.
Materials:
-
Cell Line: HEK293 cells stably co-expressing the dopamine D4 receptor (human, rat, or ferret) and the G-protein chimera Gαqo5.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compound: this compound.
-
Reference Agonist: Dopamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of ABT-724 and the reference agonist, dopamine.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of ABT-724 or dopamine to the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to capture the peak calcium response.
-
Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Calculate the efficacy of ABT-724 relative to the maximum response produced by dopamine.
Visualizations
Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway upon activation by ABT-724.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay to determine Ki.
Experimental Workflow: Intracellular Calcium Functional Assay
Caption: Workflow for the intracellular calcium functional assay.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Determination of ABT-724 Trihydrochloride EC50 Value
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the methodology for determining the half-maximal effective concentration (EC50) of ABT-724 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor agonist.
Introduction to this compound
This compound is a selective agonist for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1] It has been investigated for its potential therapeutic applications, including the treatment of erectile dysfunction.[1] ABT-724 demonstrates high selectivity for the D4 receptor with negligible effects on other dopamine receptor subtypes (D1, D2, D3, and D5).[2][3][4][5]
Quantitative Data Summary
The EC50 value of this compound has been determined across different species, highlighting its potent agonist activity at the dopamine D4 receptor.
| Receptor Species | EC50 Value (nM) | Efficacy (vs. Dopamine) | Reference |
| Human | 12.4 | 61% | [2][3][4][5][6][7][8][9] |
| Rat | 14.3 | 70% | [2][3][6] |
| Ferret | 23.2 | 64% | [2][3][6] |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is coupled to the Gi/o family of G proteins.[1] Upon activation by an agonist such as ABT-724, the receptor promotes the exchange of GDP for GTP on the α subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ subunits and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate the activity of inwardly rectifying potassium channels (GIRKs).[6]
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 3. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
ABT-724: A Technical Guide for its Application as a Selective D4 Receptor Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ABT-724, a potent and selective dopamine (B1211576) D4 receptor agonist. ABT-724 serves as a valuable chemical probe for elucidating the physiological and pathological roles of the D4 receptor. This document details its chemical properties, pharmacological profile, experimental protocols for its characterization, and relevant signaling pathways.
Chemical Properties and Synthesis
ABT-724, with the chemical name 2-(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, is a novel benzimidazole (B57391) arylpiperazine derivative.[1][2] Its development was guided by the hypothesis that selective D4 agonists could offer therapeutic benefits without the side effects associated with less selective dopaminergic agents.[1][2][3][4]
Table 1: Chemical and Physical Properties of ABT-724
| Property | Value | Reference |
| IUPAC Name | 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole | [1][2] |
| Molecular Formula | C₁₇H₁₉N₅ | [5] |
| Molecular Weight | 293.37 g/mol | [5] |
| CAS Number | 70006-24-5 | [5] |
| Solubility | Soluble in DMSO | [5] |
In Vitro Pharmacology
ABT-724 exhibits high potency and selectivity for the dopamine D4 receptor across multiple species. Its agonist activity has been characterized in various in vitro functional assays.
Table 2: In Vitro Potency and Efficacy of ABT-724 at Dopamine D4 Receptors
| Species/Receptor Variant | Assay Type | Parameter | Value (nM) | Efficacy (%) | Reference |
| Human D4 | Functional (Ca²⁺) | EC₅₀ | 12.4 | 61 | [6][7][8][9][10] |
| Rat D4 | Functional (Ca²⁺) | EC₅₀ | 14.3 ± 0.6 | 70 | [6] |
| Ferret D4 | Functional (Ca²⁺) | EC₅₀ | 23.2 ± 1.3 | 64 | [6] |
| Human D4.2 | Binding ([³H]-A-369508) | Kᵢ | 57.5 | - | [11][12] |
| Human D4.4 | Binding ([³H]-A-369508) | Kᵢ | 63.6 | - | [11][12] |
| Human D4.7 | Binding ([³H]-A-369508) | Kᵢ | 46.8 | - | [11][12] |
Table 3: Selectivity Profile of ABT-724
| Receptor/Target | Binding Affinity (Kᵢ) | Activity | Reference |
| Dopamine D1, D2, D3, D5 | > 10,000 nM | No effect up to 10 µM | [6][7][8][9][10] |
| 5-HT₁ₐ | 2,780 ± 642 nM (weak affinity) | - | [6] |
| >70 other receptors/ion channels | > 10,000 nM | No significant binding | [6] |
| PDE1, PDE5, PDE6 | - | No inhibition at 10 µM | [6] |
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the pro-erectile effects of ABT-724, mediated by central D4 receptor activation. Notably, ABT-724 exhibits a favorable side-effect profile, lacking the emetic and significant central nervous system (CNS) side effects often associated with dopaminergic compounds.
Table 4: In Vivo Pro-Erectile Effects of ABT-724 in Rats
| Administration Route | Dose | Observation | Reference |
| Subcutaneous (s.c.) | 0.03 µmol/kg | 77% erectile incidence | [1][2][3][4] |
| Subcutaneous (s.c.) | 0.0025 µmol/kg | Increased intracavernosal pressure | [6] |
| Intracerebroventricular (ICV) | - | Pro-erectile effect | [6][7][8] |
| Intrathecal | - | No pro-erectile effect | [6][7][8] |
Table 5: In Vivo Side-Effect Profile of ABT-724
| Animal Model | Doses Tested (s.c.) | Observed Effect | Reference |
| Ferret | 0.03, 0.3, and 3 µmol/kg | No emesis or nauseogenic behavior | [6] |
| Rat | High doses | Devoid of CNS side effects | [1][2][3][4] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.[7]
-
Radioligand: [³H]clozapine or a similar suitable D4 receptor radioligand.[13]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: ABT-724 or other compounds for affinity determination.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM) or another suitable D4 antagonist.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the D4 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., ABT-724).
-
50 µL of radioligand at a concentration near its Kₔ.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This protocol outlines a method to measure the agonist activity of ABT-724 at the D4 receptor by quantifying changes in intracellular calcium levels. Since the D4 receptor is Gᵢ/ₒ-coupled, cells co-expressing a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gₐ-calcium mobilization pathway are typically used.[6]
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human dopamine D4 receptor and a chimeric G-protein (e.g., Gαqi5).[6]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: ABT-724.
-
Reference Agonist: Dopamine.
-
Probenecid (optional): To prevent dye leakage from cells.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluency.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of ABT-724 and the reference agonist in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds. Then, automatically inject the compound solutions into the wells and continue to record the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the change in fluorescence against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and maximum response.
In Vivo Model of Penile Erection in Rats
This protocol describes the visual observation method to assess the pro-erectile effects of ABT-724 in conscious rats.[6][14][15]
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Test Compound: ABT-724, dissolved in a suitable vehicle (e.g., saline or DMSO/saline).
-
Observation Cages: Individual transparent cages.
-
Syringes and needles for subcutaneous (s.c.) or intracerebroventricular (ICV) administration.
Procedure:
-
Acclimation: Acclimate the rats to the observation cages for at least 30 minutes before drug administration.
-
Drug Administration: Administer ABT-724 via the desired route (e.g., s.c. injection in the loose skin of the neck).
-
Observation: Immediately after administration, place the rat back into its observation cage and observe continuously for 60 minutes.
-
Data Collection: Record the number of penile erections for each animal. An erection is defined as the emergence of the penis from the penile sheath.
-
Data Analysis: Calculate the percentage of animals in each treatment group that exhibit at least one erection (erectile incidence). Dose-response curves can be generated to determine the effective dose.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[10][16] It primarily couples to inhibitory G-proteins of the Gᵢ/ₒ family.[10][16]
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow for Characterization of ABT-724
The following diagram illustrates a typical workflow for the preclinical characterization of a selective D4 receptor agonist like ABT-724.
Caption: Preclinical evaluation workflow for ABT-724.
This technical guide provides a solid foundation for researchers utilizing ABT-724 as a chemical probe to investigate the multifaceted roles of the dopamine D4 receptor in health and disease. The detailed protocols and comprehensive data summaries are intended to facilitate the design and execution of robust and reproducible experiments.
References
- 1. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The rat as a model for the study of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Preclinical Profile of ABT-724 Trihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-724 is a potent and highly selective partial agonist for the dopamine (B1211576) D₄ receptor. Preclinical investigations have demonstrated its efficacy in animal models relevant to erectile dysfunction. This document provides a comprehensive summary of the key preclinical findings, including quantitative pharmacological data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows. The data presented underscores the compound's selectivity and favorable safety profile at therapeutically relevant doses in animal models.
Pharmacological Data
The following tables summarize the quantitative data from in vitro and in vivo preclinical studies of ABT-724.
Table 1: In Vitro Receptor Potency and Efficacy
| Receptor Species | Receptor Subtype | EC₅₀ (nM) | Intrinsic Efficacy | Assay Type |
| Human | D₄ | 12.4[1][2][3][4] | 61%[2][4] | Intracellular Ca²⁺ Mobilization |
| Rat | D₄ | 14.3 ± 0.6[1][2][5] | 70%[2][5] | Intracellular Ca²⁺ Mobilization |
| Ferret | D₄ | 23.2 ± 1.3[1][2][5] | 64%[2][5] | Intracellular Ca²⁺ Mobilization |
Table 2: Receptor Selectivity Profile
| Receptor/Target | Binding Affinity (Kᵢ) / Inhibition | Concentration Tested |
| Dopamine D₁, D₂, D₃, D₅ Receptors | No effect/No binding affinity[1][2][4] | Up to 10 µM[1][2] |
| >70 Other Neurotransmitter Receptors, Uptake Sites, and Ion Channels | No binding affinity[1][2] | Up to 10 µM[2] |
| 5-HT₁ₐ Receptor | Weak affinity (Kᵢ = 2780 ± 642 nM)[1][2] | N/A |
| Phosphodiesterase (PDE) 1, 5, 6 | No inhibition[1][2] | 10 µM[1][2] |
Table 3: In Vivo Efficacy in Conscious Rats (Penile Erection Model)
| Parameter | Value | Dosing |
| Effective Dose (s.c.) | 0.03 µmol/kg[2][6][7] | Subcutaneous (s.c.) |
| Maximal Effect | 77% incidence of erection[2][6][7] | 0.03 µmol/kg (s.c.) |
| Latency to First Erection | 18.7 minutes[2] | N/A |
| Effect of Antagonists | Blocked by haloperidol (B65202) and clozapine; not blocked by domperidone[2][3][4][8] | N/A |
| Combination with Sildenafil (B151) | Potentiation of pro-erectile effect[2][3][4][8] | 1 µmol/kg sildenafil (i.p.) 30 min prior to ABT-724[2] |
Table 4: In Vivo Effects on Intracavernosal Pressure (ICP) in Anesthetized Rats
| Dose (s.c.) | Peak ICP (cmH₂O) | Number of Responses | Total Duration of Responses (min) | Time to First Response (min) |
| 0.0025 µmol/kg | 139.6 ± 18.6 | N/A | 3.6 ± 1.5 | 15.4 ± 7.7 |
| 0.025 µmol/kg | 134.1 ± 19.2 | 7.2 ± 2.8 | 7.0 ± 2.3 | 19.3 ± 5.8 |
Data extracted from figures and text in Brioni et al., 2004.[5]
Table 5: Preclinical Safety and Side Effect Profile
| Assessment | Species | Dosing | Outcome |
| Cardiovascular Effects (MAP, Heart Rate) | Rat (anesthetized) | i.v. administration | No significant effects[2] |
| Emesis and Nausea-like Behavior | Ferret | 0.03, 0.3, and 3 µmol/kg (s.c.) | No emesis or nauseogenic behavior observed[2] |
| Central Nervous System (CNS) Stimulation | Rat | 0.003 - 1.0 µmol/kg (s.c.) | No effect on locomotion[2] |
| General Behavioral Effects (Irwin Test) | Mouse | 0.1 - 100 µmol/kg (i.p.) | No observable effects up to 10 µmol/kg; mild hypoactivity and ptosis at 100 µmol/kg[2] |
Signaling Pathway and Mechanism of Action
ABT-724 acts as a selective agonist at the dopamine D₄ receptor, which is a G protein-coupled receptor (GPCR). The pro-erectile effects of ABT-724 are mediated through a supraspinal mechanism, as demonstrated by its efficacy following intracerebroventricular (ICV) but not intrathecal administration.[2][3][4] The downstream signaling cascade from central D₄ receptor activation ultimately modulates neural pathways controlling penile erection. The effect is blocked by centrally-acting dopamine antagonists like haloperidol and clozapine, but not by the peripherally-restricted antagonist domperidone, further confirming a central site of action.[2][3][4][8]
Caption: Proposed mechanism of action for ABT-724-induced penile erection.
Experimental Protocols
In Vitro Functional Assay: Intracellular Calcium Mobilization
-
Cell Lines: HEK293 cells stably expressing the human, rat, or ferret dopamine D₄ receptor, co-expressed with the G protein chimera Gαqo5.[2]
-
Principle: Activation of the D₄ receptor by an agonist in this engineered cell line leads to a Gαq-mediated signaling cascade, resulting in the release of intracellular calcium (Ca²⁺).
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is established using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cells are exposed to varying concentrations of ABT-724.
-
The change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is measured.
-
Dose-response curves are generated to calculate EC₅₀ and maximal efficacy relative to dopamine.[2]
-
Caption: Workflow for the in vitro intracellular calcium mobilization assay.
In Vivo Efficacy Model: Penile Erection in Conscious Rats
-
Animals: Male adult Wistar rats (approx. 300g).[2]
-
Acclimation: Animals are allowed to adapt to a diffusely illuminated testing room with red light for 1 hour before the experiment.[2]
-
Drug Administration:
-
ABT-724 (maleate salt) is freshly prepared and administered via subcutaneous (s.c.) injection into the back of the neck (1 ml/kg volume).[3]
-
For central administration studies, compounds are infused intracerebroventricularly (ICV) into the left lateral ventricle (5 µl volume) or intrathecally (10 µl).[3]
-
-
Observation:
-
Immediately after drug injection, rats are placed individually into transparent Plexiglas cages with mirrors to facilitate observation.[2]
-
Animals are observed for 60 minutes for the occurrence of penile erections.[2]
-
A penile erection is defined by behaviors such as repeated pelvic thrusts followed by an upright posture and grooming of the engorged penis.[2]
-
-
Data Collection: The primary endpoint is the percentage of animals in each group exhibiting at least one erection. The latency to the first erection is also recorded.
Caption: Experimental workflow for the conscious rat penile erection model.
In Vivo Safety and Side Effect Protocols
-
Cardiovascular Assessment: Anesthetized Sprague-Dawley rats are administered ABT-724 intravenously. Mean arterial pressure (MAP), heart rate, and regional blood flow are monitored to assess cardiovascular effects.[2]
-
Emesis Potential: Conscious male ferrets are administered ABT-724 subcutaneously at various doses. They are observed for 90 minutes for emetic episodes and stereotypical behaviors associated with nausea.[2]
-
CNS Locomotor Activity: Wistar rats receive subcutaneous injections of ABT-724. Locomotor activity is then monitored in an open field for a 20-minute period to detect any stimulant effects.[2]
-
Irwin Test: CD-1 mice are given intraperitoneal (i.p.) injections of ABT-724. A battery of observational tests is performed to assess effects on behavior and neurological symptoms.[2]
Conclusion
The preclinical data for ABT-724 consistently demonstrate its profile as a potent and highly selective dopamine D₄ receptor agonist.[1][2][9] In vivo studies in rats confirm its ability to induce penile erection via a central mechanism of action at doses devoid of significant cardiovascular, emetic, or CNS side effects.[2][4] These findings supported the investigation of ABT-724 for the treatment of erectile dysfunction.[8] While it has poor oral bioavailability, it remains a valuable tool for scientific research into the function of the D₄ receptor.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-724 | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. | BioWorld [bioworld.com]
- 9. ABT-724 - Wikipedia [en.wikipedia.org]
ABT-724 Trihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-724 trihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and key experimental data. Detailed methodologies for in vivo assessment of its pro-erectile effects in preclinical models are presented, along with a visualization of its primary signaling pathway. This document is intended to serve as a core resource for researchers in pharmacology and drug development investigating dopaminergic pathways and potential therapeutic applications for erectile dysfunction.
Physicochemical Properties
This compound is the hydrochloride salt form of ABT-724, a benzimidazole (B57391) derivative. Its key properties are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Weight | 402.75 g/mol | [1][2][3] |
| Chemical Formula | C₁₇H₁₉N₅·3HCl | [1][2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [1] |
| CAS Number | 587870-77-7 | [1][3] |
Mechanism of Action
ABT-724 is a selective partial agonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[4][5] Its pro-erectile effects are primarily mediated through its action on central dopaminergic pathways.[4]
Dopamine D4 Receptor Signaling
Upon binding of ABT-724, the dopamine D4 receptor couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release in pathways that control penile erection.
Preclinical In Vivo Efficacy
The primary therapeutic potential of ABT-724 that has been investigated is for the treatment of erectile dysfunction. In vivo studies in conscious rats have demonstrated its ability to induce penile erections.
Quantitative In Vivo Data
| Parameter | Vehicle Control | ABT-724 (0.03 µmol/kg, s.c.) | Citation(s) |
| Incidence of Penile Erection | ~23% | ~77% | [1] |
| Latency to First Erection (min) | - | 18.7 | [1] |
| Mean Peak Intracavernosal Pressure (mmHg) | ~70 | ~106 | [1] |
Experimental Protocols
The following are generalized protocols based on published in vivo studies with ABT-724.
Conscious Rat Model for Penile Erection Assessment
Objective: To assess the pro-erectile effect of ABT-724 in a conscious animal model.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle (e.g., saline)
-
Observation cages with transparent walls
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Acclimatize male Wistar rats to the observation cages for a set period before the experiment.
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer ABT-724 or vehicle via subcutaneous injection at a specified volume. A common effective dose is 0.03 µmol/kg.[1]
-
Immediately after injection, place the rat in the observation cage.
-
Observe the animal for a period of 60 minutes.[1]
-
Record the incidence of penile erections and the latency to the first erection for each animal.
Measurement of Intracavernosal Pressure (ICP) in Anesthetized Rats
Objective: To quantify the erectile response to ABT-724 by measuring the change in intracavernosal pressure.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., ketamine/xylazine)
-
Pressure transducer
-
Cannula (e.g., 23-gauge needle) connected to the pressure transducer
-
Data acquisition system
-
This compound and vehicle
Procedure:
-
Anesthetize the rat.
-
Surgically expose the corpus cavernosum of the penis.
-
Insert the cannula into the corpus cavernosum and secure it.
-
Connect the cannula to a pressure transducer to record intracavernosal pressure (ICP).
-
Administer ABT-724 or vehicle, typically via subcutaneous or intracerebroventricular injection.
-
Record the baseline ICP and monitor for changes following drug administration.
-
Analyze the data for parameters such as the number of ICP increases, the duration of the responses, and the peak ICP.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D4 receptor in physiological processes, particularly in the context of erectile function. Its high selectivity and demonstrated in vivo efficacy make it a suitable compound for preclinical studies. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute further investigations into the therapeutic potential of selective dopamine D4 receptor agonists.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
ABT-724 Trihydrochloride: A Technical Guide for Researchers
CAS Number: 587870-77-7
This technical guide provides an in-depth overview of ABT-724 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor partial agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, mechanism of action, and experimental applications.
Chemical and Physical Properties
This compound is the hydrochloride salt form of ABT-724, enhancing its water solubility and stability for research purposes.[1]
| Property | Value | Reference |
| Chemical Name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride | [2] |
| Molecular Formula | C₁₇H₁₉N₅·3HCl | [3] |
| Molecular Weight | 402.75 g/mol | [3] |
| Appearance | Typically a white crystalline solid | [4] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in water | [3][4] |
| Storage | Desiccate at +4°C | [3] |
Mechanism of Action and Pharmacology
ABT-724 is a potent and selective partial agonist for the dopamine D4 receptor.[1][2] It displays high affinity for various human D4 receptor variants.[6] Notably, it shows significantly lower or no activity at other dopamine receptor subtypes (D1, D2, D3, and D5), as well as over 70 other neurotransmitter receptors and ion channels, highlighting its selectivity.[1][7] A weak affinity for 5-HT₁A receptors has been observed.[1]
The primary functional effect of ABT-724 is the activation of the D4 receptor, which leads to changes in intracellular calcium levels.[7] This signaling is mediated through the coupling of the D4 receptor to G-proteins.[8]
Pharmacological Profile
| Parameter | Species/System | Value | Reference |
| EC₅₀ | Human Dopamine D4 Receptor | 12.4 nM | [1][7][9] |
| Efficacy | Human Dopamine D4 Receptor (vs. Dopamine) | 61% | [7][9] |
| EC₅₀ | Rat Dopamine D4 Receptor | 14.3 nM | [1][7] |
| EC₅₀ | Ferret Dopamine D4 Receptor | 23.2 nM | [1][7] |
| Kᵢ | Human Dopamine D4.2 Receptor | 57.5 nM | [6] |
| Kᵢ | Human Dopamine D4.4 Receptor | 63.6 nM | [6] |
| Kᵢ | Human Dopamine D4.7 Receptor | 46.8 nM | [6] |
| Kᵢ | 5-HT₁A Receptor | 2780 nM | [1] |
| Activity at D1, D2, D3, D5 Receptors | No effect up to 10 µM | [1][7] |
Experimental Protocols
In Vitro: Functional Assessment using FLIPR Calcium Flux Assay
This protocol is based on the methodology used to determine the potency of ABT-724 at dopamine D4 receptors expressed in HEK293 cells.[5][7]
Objective: To measure the agonist activity of ABT-724 by quantifying changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine D4.4 receptor and a G-protein chimera (e.g., Gαqo5) to couple the receptor to the calcium signaling pathway.
-
Cell Plating: Plate the transfected cells in a 384-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for one hour at room temperature in the dark. An extracellular masking dye can be used to reduce background fluorescence.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Initiate the reading to establish a baseline fluorescence.
-
The instrument will then add the ABT-724 dilutions to the cells.
-
Continuously record the fluorescence intensity to measure the change in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the concentration-response curve and calculate the EC₅₀ value using appropriate software (e.g., GraphPad Prism).
In Vivo: Assessment of Proerectile Effects in Conscious Rats
This protocol is designed to evaluate the erectogenic effects of ABT-724.[7]
Objective: To determine the efficacy of ABT-724 in inducing penile erections in a conscious rat model.
Methodology:
-
Animals: Use male adult Wistar rats. House them in a temperature-controlled environment with a 12-hour light-dark cycle.
-
Acclimation: On the day of the experiment, allow the rats to acclimate to the testing room for at least one hour.
-
Drug Administration:
-
For subcutaneous (s.c.) administration, inject ABT-724 (e.g., at doses around 0.03 µmol/kg) into the back of the neck.
-
For intracerebroventricular (i.c.v.) administration, infuse the compound into the lateral ventricle.
-
-
Observation: Immediately after injection, place each rat individually into a transparent observation cage. Observe the animals for a set period (e.g., 60 minutes) for the incidence and number of penile erections.
-
Data Collection: Record the number of erections and the latency to the first erection for each animal.
-
Data Analysis: Compare the results between the ABT-724 treated groups and a vehicle control group to determine the statistical significance of the proerectile effect.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT 724 trihydrochloride | CAS 587870-77-7 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Buy ABT-724 (EVT-253312) | 70006-24-5 [evitachem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe ABT-724 | Chemical Probes Portal [chemicalprobes.org]
- 7. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ABT-724 Trihydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, demonstrating significant efficacy in preclinical models of erectile dysfunction.[1][2][3] It activates human, rat, and ferret D4 receptors with EC50 values in the low nanomolar range, while exhibiting no significant affinity for other dopamine receptor subtypes (D1, D2, D3, and D5) or over 70 other neurotransmitter receptors, uptake sites, and ion channels.[4][5][6] These application notes provide detailed protocols for in vivo experiments using ABT-724 trihydrochloride to investigate its physiological effects, particularly its pro-erectile properties.
Mechanism of Action
ABT-724 functions as a selective dopamine D4 receptor agonist.[1][4][7] Its pro-erectile effects are mediated through a supraspinal site of action, as demonstrated by the induction of penile erection following intracerebroventricular (ICV) but not intrathecal administration.[3][4][7] The activation of central D4 receptors by ABT-724 initiates a signaling cascade that leads to penile erection. This effect can be blocked by dopamine antagonists such as haloperidol (B65202) and clozapine, but not by the peripherally acting antagonist domperidone, further confirming a central nervous system-mediated mechanism.[3][4][7]
Signaling Pathway
Caption: Signaling pathway of ABT-724 in inducing penile erection.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| EC50 (Human D4 Receptor) | Human | 12.4 nM | [4][5][7] |
| Efficacy (Human D4 Receptor) | Human | 61% | [2][3][4] |
| EC50 (Rat D4 Receptor) | Rat | 14.3 ± 0.6 nM | [4] |
| Efficacy (Rat D4 Receptor) | Rat | 70% | [4] |
| EC50 (Ferret D4 Receptor) | Ferret | 23.2 ± 1.3 nM | [4][5] |
| Efficacy (Ferret D4 Receptor) | Ferret | 64% | [4] |
| Pro-erectile Effect (Maximal) | Rat | 77% incidence at 0.03 µmol/kg s.c. | [4] |
| Latency to Penile Erection | Rat | 18.7 minutes | [4] |
| Binding Affinity (5-HT1A) | - | Ki = 2780 ± 642 nM (weak) | [4] |
Experimental Protocols
Conscious Rat Model of Penile Erection
This protocol is designed to visually assess the pro-erectile effects of this compound in conscious rats.
Materials:
-
Male adult Wistar rats (approx. 300g)
-
This compound
-
Vehicle (e.g., saline, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for compounds with low water solubility)[5]
-
Transparent Plexiglas observation cages (20 x 30 x 30 cm)
-
Mirrors for enhanced observation
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation: House animals in a temperature-regulated environment with a 12-hour light-dark cycle. Allow ad libitum access to food and water. On the day of testing, allow rats to adapt to a diffusely illuminated testing room with red light for 1 hour before the experiment.[4]
-
Drug Preparation: Freshly prepare this compound in the chosen vehicle. A recommended starting dose is 0.03 µmol/kg for subcutaneous (s.c.) administration.[4] The injection volume should be 1 ml/kg.[7] For a 300g rat, this would be a 0.3 ml injection.
-
Administration: Administer this compound or vehicle via subcutaneous injection into the back of the neck.[7]
-
Observation: Immediately after injection, place each rat individually into an observation cage. Use mirrors placed behind and under the cages to facilitate observation.[4]
-
Data Collection: Observe the rats for a period of 60 minutes.[4] A penile erection is defined by behaviors such as repeated pelvic thrusts followed by an upright posture and grooming of the engorged penis.[4] Record the incidence of penile erection (percentage of animals exhibiting one or more erections) and the latency to the first erection.[4] Each animal should be used only once.[4]
Measurement of Intracavernosal Pressure (ICP) in Freely Moving Rats
This protocol measures the physiological erectile response to this compound by directly assessing changes in intracavernosal pressure.
Materials:
-
Male adult Sprague-Dawley rats
-
This compound and vehicle
-
Anesthetic agents
-
Pressure transducer and recording system (e.g., Grass Polygraph)
-
Catheters
Procedure:
-
Surgical Preparation: Anesthetize the rats and surgically implant a catheter connected to a pressure transducer into the corpus cavernosum. Allow for a recovery period of at least one week before behavioral testing.[7]
-
Experimental Setup: On the day of the experiment, connect the external part of the catheter to the pressure recording system.
-
Drug Administration: Administer this compound (e.g., 1 µg/kg or 10 µg/kg, s.c.) or vehicle.[8]
-
Data Recording: Record the intracavernosal pressure continuously for 60 minutes following the injection.[8]
-
Data Analysis: Analyze the recordings for basal ICP, the number and duration of erectile responses (defined as pressure increases above a certain threshold, e.g., >50 cmH2O), the time to the first response, and the peak ICP.[8]
Experimental Workflow
Caption: General workflow for in vivo experiments with ABT-724.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coats, and safety glasses. For in vivo experiments, all procedures must be approved by the institution's Animal Care and Use Committee.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D4 receptor in physiological processes, particularly erectile function. The protocols outlined above provide a framework for conducting robust in vivo studies. Researchers should optimize dosages and procedures based on their specific experimental goals and animal models. The high selectivity of ABT-724 makes it a powerful pharmacological agent for elucidating the central mechanisms of dopamine-mediated physiological responses.
References
- 1. ABT-724 - Wikipedia [en.wikipedia.org]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABT 724 trihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 7. ABT-724 | Dopamine Receptor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
ABT-724 Trihydrochloride: Application Notes and Protocols for Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 trihydrochloride is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] It demonstrates significant efficacy in rat models for specific neurological and physiological responses. These application notes provide detailed protocols for the preparation and administration of this compound in rats, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathway. ABT-724 has an EC50 of 14.3 nM for the rat D4 receptor.[1]
Applications in Rat Models
The primary application of ABT-724 in rat models has been in the study of erectile function. However, research has also explored its effects on impulsive behavior.
-
Erectile Dysfunction: ABT-724 has been shown to dose-dependently facilitate penile erection in conscious rats.[1][3] This effect is mediated by the activation of central dopamine D4 receptors.[4][5]
-
Impulsive Behavior: Studies have investigated the effects of ABT-724 on performance in tasks designed to assess impulsive behavior in rats.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for ABT-724 in rats.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species | Value | Reference |
| EC50 (D4 Receptor) | Rat | 14.3 nM | [1] |
| EC50 (D4 Receptor) | Human | 12.4 nM | [1][3] |
| Efficacy (vs. Dopamine) | Human D4 | 61% | [3] |
| Affinity (5-HT1A) | - | Ki = 2780 nM (weak) | [2] |
| Activity (D1, D2, D3, D5) | - | No effect | [1][3] |
Table 2: In Vivo Pro-Erectile Effects in Wistar Rats (Subcutaneous Administration)
| Dose (µmol/kg) | Erection Incidence (%) | Latency to First Erection (min) | Number of Erections | Reference |
| 0.003 | - | - | - | [6] |
| 0.01 | - | - | - | [6] |
| 0.03 | 77% | 18.7 | - | [4][6] |
| 0.1 | - | - | - | [6] |
Table 3: Effect of ABT-724 on Intracavernosal Pressure (ICP) in Anesthetized Rats
| Dose (µmol/kg, s.c.) | Change in ICP | Reference |
| 0.0025 | Increase | [4] |
| 0.025 | Increase | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in water.[7] For subcutaneous administration, it can be dissolved in saline. For other applications or to enhance stability, a vehicle solution can be used.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween 80 (Polysorbate 80) (optional)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
Protocol for Saline Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution. If needed, sonication can be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
Protocol for Vehicle Solution (Example):
For a 1 mg/mL stock solution:
-
Dissolve this compound in DMSO at a concentration of 10 mg/mL.
-
To prepare the final injection solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. The final concentration of ABT-724 will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Adjust volumes as needed for the desired final concentration.
Administration to Rat Models
Animal Model:
-
Male Wistar rats are commonly used for studying pro-erectile effects.[2]
-
The choice of rat strain may vary depending on the specific research question.
Subcutaneous (s.c.) Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck.
-
Insert a 25-gauge needle into the subcutaneous space.
-
Inject the prepared ABT-724 solution at a volume of 1 mL/kg body weight.[5]
Intracerebroventricular (i.c.v.) Administration:
This is a surgical procedure and requires appropriate ethical approval and surgical expertise.
-
Anesthetize the rat according to approved institutional protocols.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle.
-
Allow the animal to recover from surgery for at least one week.
-
On the day of the experiment, inject ABT-724 (typically in a 5 µL volume) through the guide cannula.[5]
Signaling Pathway and Experimental Workflow
Dopamine D4 Receptor Signaling Pathway
ABT-724 acts as an agonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. The binding of ABT-724 to the D4 receptor initiates an intracellular signaling cascade.
Caption: ABT-724 activates the D4 receptor, leading to Gαi/o protein activation.
Experimental Workflow for Pro-Erectile Studies
The following diagram outlines a typical experimental workflow for assessing the pro-erectile effects of ABT-724 in conscious rats.
Caption: Workflow for assessing pro-erectile effects of ABT-724 in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT 724 trihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABT 724 trihydrochloride | D4 receptor agonist | Hello Bio [hellobio.com]
Application Notes and Protocols for ABT-724 Trihydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 trihydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D4 receptor.[1][2][3] It demonstrates partial agonist activity at human, rat, and ferret D4 receptors with EC50 values in the low nanomolar range.[2][4][5] Notably, ABT-724 shows no significant affinity for dopamine D1, D2, D3, or D5 receptors, nor for a wide range of other neurotransmitter receptors, uptake sites, or ion channels at concentrations up to 10 µM.[1][2][6] This high selectivity makes ABT-724 a valuable research tool for investigating the specific roles of the dopamine D4 receptor in various physiological processes. Preclinical studies have predominantly focused on its proerectile effects in animal models, suggesting its potential for the treatment of erectile dysfunction.[4][7]
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in animal studies.
| Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |
| Conscious Wistar Rats | 0.0025 - 0.03 µmol/kg | Subcutaneous (s.c.) | Dose-dependent facilitation of penile erection. A 77% maximal effect was observed at 0.03 µmol/kg. | [4] |
| Conscious Wistar Rats | 0.03 µmol/kg | Subcutaneous (s.c.), once daily for 5 days | No tolerance developed to the proerectile effect. | [4] |
| Conscious Wistar Rats | Not specified | Intracerebroventricular (i.c.v.) | Proerectile effect observed, suggesting a supraspinal site of action. | [4][6][7] |
| Conscious Wistar Rats | Not specified | Intrathecal | No proerectile effect observed. | [4][6][7] |
| Awake Freely Moving Rats | 0.0025 µmol/kg | Subcutaneous (s.c.) | Increased intracavernosal pressure (ICP). | [4][8] |
| Conscious Male Ferrets | 0.03, 0.3, and 3 µmol/kg | Subcutaneous (s.c.) | Evaluated for emetic potential. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Proerectile Effects in Conscious Rats
This protocol is designed to assess the proerectile effects of this compound in a conscious rat model.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Wistar rats (approx. 300 g)
-
Subcutaneous injection needles and syringes
-
Observation chambers
Procedure:
-
Animal Acclimation: House male Wistar rats in a temperature-controlled environment with a 12-hour light-dark cycle. Provide ad libitum access to food and water. Allow for an acclimation period of at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations.
-
Dosing: Administer this compound or vehicle via subcutaneous injection at the desired dose volume. A common dose that elicits a significant proerectile response is 0.03 µmol/kg.[4]
-
Observation: Immediately after injection, place each rat in an individual observation chamber. Observe the animals for signs of penile erection for a predefined period, typically 60 minutes.
-
Data Collection: Record the incidence of penile erections (the percentage of rats showing at least one erection) and the number of erections per animal. The latency to the first erection can also be recorded.[4]
-
Data Analysis: Compare the incidence and frequency of penile erections between the ABT-724 treated groups and the vehicle control group using appropriate statistical methods.
Protocol 2: Measurement of Intracavernosal Pressure (ICP) in Awake Rats
This protocol outlines the procedure for measuring intracavernosal pressure as a quantitative measure of penile erection in awake, freely moving rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Wistar rats
-
Pressure transducer and recording equipment
-
Catheter for implantation into the corpus cavernosum
-
Surgical instruments for catheter implantation
-
Subcutaneous injection needles and syringes
Procedure:
-
Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the corpus cavernosum for ICP measurement. Allow for a recovery period after surgery.
-
Animal Acclimation: Acclimate the surgically prepared rats to the experimental setup.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1.
-
Baseline Measurement: Record the basal ICP before drug administration. A mean basal ICP of approximately 28.6 ± 4.3 cmH2O has been reported.[4][8]
-
Dosing: Administer this compound or vehicle via subcutaneous injection. A dose as low as 0.0025 µmol/kg has been shown to increase ICP.[4][8]
-
ICP Recording: Continuously record the ICP for a set period after drug administration to monitor for erectile responses, which are characterized by sharp increases in pressure.
-
Data Analysis: Quantify the number, duration, and peak pressure of erectile events. Compare these parameters between the drug-treated and vehicle control groups.
Visualizations
Signaling Pathway of ABT-724
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. ABT-724 | 4 Publications | 91 Citations | Top Authors | Related Topics [scispace.com]
- 7. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ABT-724 Trihydrochloride in Conscious Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 trihydrochloride is a potent and selective dopamine (B1211576) D₄ receptor agonist.[1][2] In conscious rat models, its primary application has been the investigation of dopamine-mediated physiological responses, particularly its significant pro-erectile effects.[1][3][4] This document provides detailed application notes and protocols for the use of ABT-724 in conscious rats, based on established experimental findings.
Mechanism of Action
ABT-724 acts as a selective agonist at dopamine D₄ receptors. It has been shown to activate human dopamine D₄ receptors with an EC₅₀ of 12.4 nM and 61% efficacy, with no significant activity at dopamine D₁, D₂, D₃, or D₅ receptors.[1] In rats, ABT-724 is a potent partial agonist at the D₄ receptor with an EC₅₀ of 14.3 ± 0.6 nM and 70% efficacy.[1][3] Its pro-erectile effects are mediated through central dopaminergic pathways, as they are blocked by centrally-acting dopamine antagonists like haloperidol (B65202) and clozapine, but not by the peripherally-restricted antagonist domperidone.[1][3] This suggests a supraspinal site of action, which is further supported by the observation that intracerebroventricular (ICV) administration also induces a pro-erectile response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies using ABT-724 in conscious Wistar rats.
Table 1: Pro-erectile Effects of Subcutaneous (s.c.) ABT-724 Administration
| Dose (μmol/kg) | Erection Incidence (%) | Latency to Penile Erection (min) |
| Vehicle Control | 23% | N/A |
| 0.03 | 77% (maximal effect) | 18.7 |
Data extracted from Brioni et al. (2004).[1]
Table 2: Effects of Intracerebroventricular (ICV) ABT-724 Administration on Penile Erection
| Compound | Dose (nmol) | Erection Incidence (%) | Number of Erections (in 60 min) | Onset of Action (min) |
| ABT-724 | 3 | Significant facilitation | Similar to apomorphine | 23.1 ± 4.0 |
| Apomorphine | 3 | Significant facilitation | Similar to ABT-724 | 15.3 ± 2.6 |
Data extracted from Brioni et al. (2004).[1]
Table 3: Pharmacokinetic Parameters of ABT-724 in Rats
| Administration Route | Dose (μmol/kg) | Time Point | Maximal Concentration (Cₘₐₓ) | Brain Concentration |
| Subcutaneous (s.c.) | 0.03 | 5 min | 5.0 ng/mL (17 nM) | 4.9 ng/g (15 min post-injection) |
Data extracted from Brioni et al. (2004).[1][3]
Experimental Protocols
Preparation of this compound Solution
For subcutaneous and intracerebroventricular administration, this compound should be dissolved in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the injection volume. For example, for a 0.03 µmol/kg dose in a 300g rat with an injection volume of 1 ml/kg, the concentration would be 0.009 µmol/ml.
Subcutaneous (s.c.) Administration in Conscious Rats
This protocol is adapted from standard procedures for subcutaneous injections in rats.[5][6][7]
Materials:
-
ABT-724 solution
-
Sterile syringes (1 ml)
-
Sterile needles (23-25 gauge)
-
Rat restraint device (optional)
Procedure:
-
Animal Handling: Gently restrain the conscious rat. This can be done manually by grasping the loose skin at the scruff of the neck or by using a commercial restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection Technique:
-
Create a "tent" of skin by lifting the loose skin at the injection site.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the ABT-724 solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Observation: Place the rat in an observation cage and monitor for the desired behavioral or physiological responses.
Intracerebroventricular (ICV) Administration in Conscious Rats
This protocol involves a stereotaxic surgery for cannula implantation followed by injection in the conscious animal.[8][9][10]
Part A: Stereotaxic Surgery for Guide Cannula Implantation
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the rat according to an approved protocol.
-
Surgical Preparation: Place the rat in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Cannula Placement:
-
Identify bregma.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma for rats), drill a small hole in the skull.
-
Slowly lower the guide cannula to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface).
-
-
Fixation: Secure the cannula to the skull using anchor screws and dental cement.
-
Closure and Recovery: Suture the scalp incision and insert a dummy cannula to keep the guide cannula patent. Allow the rat to recover for at least one week before behavioral experiments.
Part B: ICV Injection in the Conscious Rat
Materials:
-
ABT-724 solution
-
Microinjection pump
-
Internal injector cannula connected to a syringe via tubing
Procedure:
-
Animal Handling: Gently restrain the conscious rat.
-
Injection Preparation: Remove the dummy cannula from the implanted guide cannula.
-
Injection:
-
Insert the internal injector cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide.
-
Infuse the ABT-724 solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.
-
-
Post-Injection: Leave the injector cannula in place for a minute following the infusion to allow for diffusion and to prevent backflow.
-
Observation: Replace the dummy cannula and return the rat to its home cage for observation.
Visualizations
Caption: Signaling pathway of ABT-724 leading to a pro-erectile response.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. research.vt.edu [research.vt.edu]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of intracerebroventricular injection of histamine in visceral nociception induced by acetic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Administration of ABT-724 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the brain.[1] Its high selectivity makes it a valuable research tool for elucidating the physiological and behavioral roles of the D4 receptor. Intracerebroventricular (ICV) administration of ABT-724 allows for direct delivery to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its centrally-mediated effects. These application notes provide detailed protocols for the ICV administration of ABT-724 trihydrochloride in rats, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Potency of ABT-724
| Receptor/Species | Assay Type | Parameter | Value (nM) |
| Human Dopamine D4.2 | Radioligand Binding ([³H]-A-369508) | Ki | 57.5 |
| Human Dopamine D4.4 | Radioligand Binding ([³H]-A-369508) | Ki | 63.6 |
| Human Dopamine D4.7 | Radioligand Binding ([³H]-A-369508) | Ki | 46.8 |
| Human Dopamine D4 | Functional (FLIPR) | EC₅₀ | 12.4 |
| Rat Dopamine D4 | Functional (FLIPR) | EC₅₀ | 14.3 |
| Ferret Dopamine D4 | Functional (FLIPR) | EC₅₀ | 23.2 |
Data compiled from Brioni JD, et al. (2004).
Table 2: In Vivo Administration and Efficacy of ABT-724 in Rats
| Administration Route | Dose Range | Observed Effect |
| Subcutaneous (s.c.) | 0.0025 - 0.03 µmol/kg | Dose-dependent increase in penile erection. |
| Intracerebroventricular (ICV) | 10 nmol | Pro-erectile effect observed. |
| Intrathecal | Not specified | No pro-erectile effect observed. |
Data compiled from Brioni JD, et al. (2004).
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume. For example, to prepare a 10 nmol/5 µL solution:
-
Molecular weight of this compound: 402.77 g/mol
-
Mass required for 10 nmol = 10 nmol * 402.77 g/mol = 4027.7 ng = 4.0277 µg
-
To make a stock solution, dissolve a larger, accurately weighed amount and perform serial dilutions.
-
-
Dissolve the this compound powder in a small volume of sterile aCSF or saline in a sterile microcentrifuge tube.
-
Gently vortex the solution until the powder is completely dissolved. The trihydrochloride salt of ABT-724 is generally water-soluble.
-
Adjust the final volume with sterile aCSF or saline to achieve the desired concentration.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution appropriately. For short-term storage, keep on ice. For long-term storage, consult the manufacturer's recommendations, which may include storing aliquots at -20°C or -80°C.
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula (e.g., 26-gauge) and dummy cannula
-
Dental cement
-
Miniature screws
-
Surgical drill
-
Suturing material
-
Antiseptic solution and antibiotic ointment
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle. A common coordinate for rats is approximately:
-
Anterior-Posterior (AP): -0.8 mm from bregma
-
Medial-Lateral (ML): ±1.5 mm from the midline
-
Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface
-
-
Drill a hole at the determined coordinates.
-
Insert 2-3 miniature screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the target DV coordinate.
-
Fix the cannula in place with dental cement, covering the base of the cannula and the anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision and apply antibiotic ointment.
-
Allow the animal to recover for at least one week before the ICV injection.
Protocol 3: Intracerebroventricular (ICV) Injection of this compound
Materials:
-
Cannulated rat in its home cage
-
Prepared this compound solution
-
Injection cannula (e.g., 33-gauge) connected to a microsyringe via tubing
-
Microinjection pump
Procedure:
-
Handle the rat gently to minimize stress.
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula.
-
Infuse the ABT-724 solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. A typical injection volume is 5 µL.[2]
-
After the infusion is complete, leave the injection cannula in place for an additional 60 seconds to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and begin behavioral observation.
-
At the end of the experiment, it is recommended to infuse a dye (e.g., 0.5% fast-green) to verify the cannula placement.[2]
Mandatory Visualizations
Caption: Signaling pathway of the Dopamine D4 receptor activated by ABT-724.
Caption: Experimental workflow for intracerebroventricular administration of ABT-724.
References
Application Notes and Protocols for Subcutaneous Injection of ABT-724 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and subcutaneous administration of ABT-724 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor agonist. The information is compiled for use in preclinical research settings, particularly in rodent models.
Introduction
ABT-724 is a selective agonist for the dopamine D4 receptor, demonstrating an EC50 of 12.4 nM for human D4 receptors with 61% efficacy.[1][2] It shows no significant activity at dopamine D1, D2, D3, or D5 receptors.[1][2] Its primary application in preclinical research has been the investigation of dopamine D4 receptor function, particularly in the context of erectile dysfunction, where it has been shown to induce penile erections in rats following subcutaneous administration.[1][2] ABT-724's proerectile effects are mediated by a supraspinal mechanism of action.[1][2]
Data Presentation
In Vitro Activity of ABT-724
| Receptor | Species | Activity (EC50) | Efficacy | Reference |
| Dopamine D4 | Human | 12.4 nM | 61% | [1] |
| Dopamine D4 | Rat | 14.3 nM | 70% | [1] |
| Dopamine D4 | Ferret | 23.2 nM | 64% | [1] |
In Vivo Pharmacodynamic Effects in Rats (Subcutaneous Administration)
| Dose (µmol/kg) | Effect | Latency/Time to Effect | Reference |
| 0.03 | 77% maximal incidence of penile erection | 18.7 minutes | [1] |
| 0.0025 | Average of 2.0 ± 0.6 episodes of increased intracavernosal pressure | 15.4 ± 7.7 minutes to first response | [1] |
Pharmacokinetic Profile in Rats (Subcutaneous Administration)
| Dose (µmol/kg) | Cmax (plasma) | Tmax (plasma) | Brain Concentration (15 min post-injection) | Reference |
| 0.03 | 5.0 ng/mL (17 nM) | 5 minutes | 4.9 ng/g | [1] |
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
This protocol provides methods for solubilizing this compound for in vivo studies. The appropriate vehicle should be selected based on the experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Aqueous-based Vehicle
This formulation is suitable for experiments where an aqueous vehicle is preferred.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial to dissolve the compound.
-
Sequentially add the PEG300, Tween-80, and Saline to the vial, vortexing thoroughly after each addition to ensure a clear solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution can achieve a concentration of at least 2.5 mg/mL.
Protocol 2: Corn Oil-based Vehicle
This formulation can be used for sustained release studies.
-
Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of DMSO to dissolve the compound.
-
Add the corn oil and vortex thoroughly to create a uniform suspension or solution.
-
This vehicle can achieve a concentration of at least 2.5 mg/mL.
Subcutaneous Injection Protocol in Rats
This protocol is based on studies investigating the proerectile effects of ABT-724 in conscious Wistar rats.[1]
Materials:
-
Prepared this compound solution
-
Male Wistar rats (approx. 300g)
-
1 mL syringes
-
27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosage Calculation:
-
Weigh each rat to determine the precise injection volume.
-
The injection volume is typically 1 mL/kg of body weight.[1]
-
Calculate the required volume of the prepared ABT-724 solution for each animal.
-
-
Injection:
-
Gently restrain the rat.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Inject the calculated volume of the ABT-724 solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Observation:
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D4 receptor activated by ABT-724.
Experimental Workflow for In Vivo Study
Caption: Workflow for subcutaneous administration of ABT-724 in rats.
References
Application Notes and Protocols for Measuring Intracavernosal Pressure with ABT-724
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ABT-724, a selective dopamine (B1211576) D₄ receptor agonist, in the measurement of intracavernosal pressure (ICP). This document is intended to guide researchers in erectile dysfunction studies, particularly in preclinical animal models.
Introduction
ABT-724 is a potent and highly selective agonist for the dopamine D₄ receptor, with an EC₅₀ of 12.4 nM for the human receptor.[1][2] It has demonstrated a significant pro-erectile effect in conscious rats, making it a valuable tool for investigating the role of central dopaminergic pathways in penile erection.[2][3] Unlike non-selective dopamine agonists such as apomorphine, ABT-724's selectivity for the D₄ receptor subtype offers a more targeted approach to studying erectile function, with a favorable side-effect profile at effective doses.[3][4] Studies have shown that subcutaneous administration of ABT-724 dose-dependently increases intracavernosal pressure in rats, an effect mediated by a supraspinal site of action.[2][3]
Mechanism of Action
ABT-724 functions by selectively activating dopamine D₄ receptors.[2][5] While the complete downstream signaling cascade is complex and involves central nervous system pathways, the pro-erectile effect is initiated through the activation of these receptors in the brain.[3] This central stimulation ultimately leads to a series of neural and vascular events that result in increased blood flow to the corpus cavernosum and a subsequent rise in intracavernosal pressure.[3] The pro-erectile effects of ABT-724 can be blocked by dopamine antagonists like haloperidol (B65202) and clozapine, but not by the peripherally acting antagonist domperidone, further supporting a central mechanism of action.[2][3]
Signaling Pathway
Caption: Signaling pathway of ABT-724 inducing penile erection.
Experimental Protocols
In Vivo Intracavernosal Pressure (ICP) Measurement in Conscious Rats
This protocol is adapted from studies demonstrating the pro-erectile effects of ABT-724 in a conscious, freely moving rat model.[3]
Materials:
-
ABT-724
-
Saline (vehicle)
-
Male Sprague-Dawley rats (350-420 g)
-
Anesthetics (e.g., pentobarbital (B6593769) and ketamine)
-
PE50 polyethylene (B3416737) catheter, heparinized (100 IU/ml)
-
25-gauge needle
-
Surgical sutures (3/0 and 5/0)
-
Adhesive skin glue
-
Pressure transducer (e.g., P23 DC)
-
Polygraph data acquisition system (e.g., Grass Polygraph 7E)
-
Metabolic cages
Procedure:
-
Animal Preparation and Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., pentobarbital and ketamine i.p.).
-
Make a midline scrotal incision to expose the base of the penis.
-
Using a 25-gauge needle, create a small opening in the tunica albuginea of one of the crus cavernosum.
-
Insert a heparinized PE50 polyethylene catheter into the corpus cavernosum.
-
Secure the catheter with a 5/0 purse-string suture and apply adhesive skin glue at the entry point.
-
Suture the scrotal skin.
-
Tunnel the catheter subcutaneously to the neck and anchor it to the skin with 3/0 sutures.
-
Allow the animal to recover for at least 12 hours before the experiment.
-
-
Experimental Setup:
-
Place the rat in a metabolic cage and allow a 30-minute stabilization period.
-
Connect the external end of the catheter to a pressure transducer linked to a polygraph system for continuous ICP recording.
-
-
Drug Administration and Data Collection:
-
Administer ABT-724 or vehicle (saline) via subcutaneous (s.c.) injection. Effective doses in rats have been reported to be in the range of 0.0025 to 0.025 µmol/kg.[3]
-
Record ICP continuously for a 60-minute period following administration.
-
-
Data Analysis:
-
Measure the following parameters from the ICP recordings:
-
Basal ICP
-
Total number of erectile responses (defined as ICP increases >50 cmH₂O or 38 mmHg)
-
Total duration of all erectile responses
-
Time to the first erectile response
-
Peak ICP achieved during each response
-
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABT-724 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: ABT-724 Trihydrochloride in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 trihydrochloride is a potent and selective agonist for the dopamine (B1211576) D4 receptor. As a member of the D2-like family of G-protein coupled receptors, the D4 receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade, along with the modulation of other downstream effectors such as potassium channels and the MAPK pathway, underlies the diverse physiological and behavioral effects mediated by D4 receptor activation.[3] In preclinical behavioral pharmacology, ABT-724 has been utilized to investigate the role of the D4 receptor in various domains, including sexual function, locomotor activity, learning and memory, and addiction. These application notes provide a comprehensive overview of the use of ABT-724 in these key behavioral paradigms, complete with detailed experimental protocols and a summary of quantitative data.
Pro-Erectile Effects of ABT-724
ABT-724 has been extensively studied for its robust pro-erectile effects in rats, highlighting the significant role of central dopamine D4 receptor activation in mediating penile erection.[4]
Quantitative Data Summary
| Parameter | Vehicle Control | ABT-724 (0.003 µmol/kg, s.c.) | ABT-724 (0.01 µmol/kg, s.c.) | ABT-724 (0.03 µmol/kg, s.c.) | ABT-724 (0.1 µmol/kg, s.c.) | ABT-724 (1.0 µmol/kg, s.c.) |
| Erection Incidence (%) | 23% | 50%* | 63%** | 77% | 70% | 67%*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle. Data extracted from Brioni et al., 2004.
| Parameter | Vehicle Control | ABT-724 (0.0025 µmol/kg, s.c.) | ABT-724 (0.025 µmol/kg, s.c.) |
| Number of Intracavernosal Pressure (ICP) Increases | 0.2 ± 0.2 | 2.0 ± 0.6 | 7.2 ± 2.8 |
| Mean Peak ICP (cmH₂O) | 92 | 139.6 ± 18.6 | 134.1 ± 19.2 |
| Mean Duration of ICP Increases (min) | 1.0 | 3.6 ± 1.5 | 7.0 ± 2.3 |
| Time to First Response (min) | - | 15.4 ± 7.7 | 19.3 ± 5.8 |
*p < 0.05 vs. vehicle. Data are presented as mean ± SEM. Data extracted from Brioni et al., 2004.[4]
Experimental Protocol: Assessment of Penile Erection in Conscious Rats
Objective: To assess the pro-erectile effects of ABT-724 by direct observation and measurement of intracavernosal pressure (ICP) in conscious, freely moving rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male Wistar rats (250-300 g)
-
For ICP: 23-gauge needle connected to a pressure transducer and polygraph
Procedure:
Part A: Observational Study
-
Habituate male rats to the observation cages for at least 30 minutes before drug administration.
-
Administer ABT-724 or vehicle via subcutaneous (s.c.) injection in the back of the neck (1 ml/kg injection volume).
-
Immediately after injection, place the rat in an individual observation cage.
-
Observe the animals continuously for 60 minutes for the emergence of penile erections. An erection is defined as the externalization of the penis from the penile sheath.
-
Record the number of animals in each group that exhibit at least one erection during the observation period to calculate the incidence of erection.
Part B: Intracavernosal Pressure (ICP) Measurement
-
Anesthetize rats and implant a 23-gauge needle connected to a pressure transducer into the corpus cavernosum of the penis.
-
Allow the rats to recover from surgery for at least one week.
-
On the day of the experiment, habituate the rats to the testing environment.
-
Administer ABT-724 or vehicle via s.c. injection.
-
Record ICP continuously for 60 minutes.
-
Analyze the data for the number of ICP increases (defined as a rise of >50 cmH₂O from baseline), the peak pressure of each increase, the duration of each increase, and the latency to the first response.
Effects of ABT-724 on Locomotor Activity
The effect of ABT-724 on spontaneous locomotor activity has been evaluated to assess its central nervous system stimulant or depressant properties.
Quantitative Data Summary
| Treatment | Dose (µmol/kg, s.c.) | Observation Period | Effect on Locomotion |
| ABT-724 | 0.003 - 1.0 | 20 minutes | No significant effect |
| Amphetamine (Positive Control) | 1 - 3 | 20 minutes | Significant increase |
Data extracted from Brioni et al., 2004.[4]
Experimental Protocol: Open Field Test
Objective: To assess the effect of ABT-724 on spontaneous locomotor activity and exploratory behavior in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male Wistar rats
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer ABT-724 or vehicle via s.c. injection.
-
Place the rat in the center of the open field arena.
-
Record locomotor activity for a defined period (e.g., 20 minutes).
-
Analyze the data for total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Role of ABT-724 in Learning and Memory: Studies in an ADHD Model
ABT-724 has been investigated for its potential to ameliorate cognitive deficits in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD), the spontaneously hypertensive rat (SHR).
Quantitative Data Summary
Open Field Test in SHR Rats
| Group | Treatment | Total Distance Traveled (arbitrary units) |
| Wistar-Kyoto (WKY) Control | Saline | ~1500 |
| Spontaneously Hypertensive (SHR) Control | Saline | ~3000* |
| SHR | ABT-724 (0.16 mg/kg) | ~2000# |
| SHR | ABT-724 (0.64 mg/kg) | ~1800# |
*p < 0.05 vs. WKY Control; #p < 0.05 vs. SHR Control. Data are approximate values interpreted from graphical representations in Yin et al., 2014.
Morris Water Maze in SHR Rats
| Group | Treatment | Escape Latency (seconds) - Day 5 |
| WKY Control | Saline | ~15 |
| SHR Control | Saline | ~35* |
| SHR | ABT-724 (0.16 mg/kg) | ~20# |
| SHR | ABT-724 (0.64 mg/kg) | ~18# |
*p < 0.05 vs. WKY Control; #p < 0.05 vs. SHR Control. Data are approximate values interpreted from graphical representations in Yin et al., 2014.
Experimental Protocol: Morris Water Maze in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of ABT-724 on spatial learning and memory in the SHR model of ADHD.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adolescent male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as controls)
-
Morris water maze: a circular pool (e.g., 150 cm in diameter) filled with opaque water (e.g., using non-toxic paint) maintained at 23-25°C.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Video tracking system to record the swim path and latency.
Procedure:
-
Administer ABT-724 (0.04, 0.16, or 0.64 mg/kg) or vehicle to SHR and WKY rats from postnatal day 28 to 32.
-
Acquisition Phase (e.g., 5 consecutive days):
-
Conduct four trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Investigating the Reinforcing Properties of ABT-724
The potential for abuse of dopaminergic compounds is a critical aspect of their preclinical evaluation. The reinforcing effects of ABT-724 have been assessed using self-administration paradigms.
Quantitative Data Summary: Self-Administration in Rhesus Monkeys
In a study with rhesus monkeys trained to self-administer cocaine, substitution of ABT-724 (0.001 - 0.03 mg/kg/infusion) did not maintain self-administration behavior at rates significantly different from saline in four out of five monkeys.[5] One monkey showed a modest increase in self-administration of ABT-724 compared to saline, but this was substantially lower than cocaine self-administration.[5]
Experimental Protocol: Drug Self-Administration
Objective: To determine if ABT-724 has reinforcing properties that would sustain self-administration behavior.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., cocaine)
-
Experimental animals (e.g., rats or non-human primates) with indwelling intravenous catheters.
-
Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a stimulus light.
Procedure:
-
Acquisition of Self-Administration:
-
Train animals to press an active lever to receive an intravenous infusion of a known reinforcer (e.g., cocaine) on a fixed-ratio schedule (e.g., FR1, where one press results in one infusion).
-
Associate the infusion with a stimulus cue (e.g., a light turning on).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved.
-
-
Substitution Phase:
-
Once a stable baseline is established, substitute different doses of ABT-724 or vehicle for cocaine.
-
Conduct sessions daily and record the number of infusions earned and the number of active and inactive lever presses.
-
-
Data Analysis:
-
Compare the number of infusions and lever presses for ABT-724 and vehicle to the cocaine baseline. A significant increase in responding for ABT-724 compared to vehicle indicates reinforcing effects.
-
ABT-724 and Anxiety-Like Behavior
A thorough review of the published literature did not yield specific studies that have evaluated the effects of ABT-724 in established animal models of anxiety, such as the elevated plus-maze or the light-dark box test. Therefore, the anxiolytic or anxiogenic potential of selective D4 receptor agonism with ABT-724 remains to be characterized.
Visualizations
Dopamine D4 Receptor Signaling Pathway
References
- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Administration of Agonists Selective for Dopamine D2, D3, and D4 Receptors by Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
ABT-724 Trihydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 trihydrochloride is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] It has been instrumental in elucidating the role of the D4 receptor in various physiological processes, particularly in the central nervous system.[3][4] This document provides detailed application notes and experimental protocols for the research use of this compound, aimed at facilitating its effective application in laboratory settings.
Mechanism of Action
ABT-724 acts as an agonist at dopamine D4 receptors, exhibiting high selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5) and a wide range of other neurotransmitter receptors.[5][6] Upon binding, it activates the D4 receptor, which is a G protein-coupled receptor (GPCR). The activation of the D4 receptor can lead to various downstream signaling cascades, including the modulation of intracellular calcium levels.[7] The trihydrochloride salt form of ABT-724 typically offers enhanced water solubility and stability, which is advantageous for experimental use.[5]
A key application of ABT-724 has been in studying its pro-erectile effects, which are mediated by its action on central dopaminergic pathways.[6][7] Studies have shown that its effects are blocked by dopamine antagonists like haloperidol (B65202) and clozapine (B1669256), but not by peripherally acting antagonists such as domperidone, indicating a supraspinal site of action.[7][8]
Data Presentation
The following table summarizes the quantitative data for this compound based on published research.
| Parameter | Species/System | Value | Reference |
| EC50 | Human Dopamine D4 Receptor | 12.4 nM | [1][5] |
| Rat Dopamine D4 Receptor | 14.3 nM | [1][5] | |
| Ferret Dopamine D4 Receptor | 23.2 nM | [1][5] | |
| Efficacy | Human Dopamine D4 Receptor | 61% (vs. Dopamine) | [2] |
| Binding Affinity (Ki) | 5-HT1A Receptors | 2780 nM | [1][5] |
| In Vivo Efficacious Dose | Conscious Rats (s.c. for penile erection) | 0.03 µmol/kg | [7][9] |
Experimental Protocols
In Vitro Cell-Based Functional Assay: Intracellular Calcium Mobilization
This protocol is adapted from studies assessing the functional potency of ABT-724 in cells expressing the dopamine D4 receptor.[7]
Objective: To determine the EC50 of ABT-724 by measuring its ability to induce intracellular calcium mobilization in a cell line stably expressing the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human, rat, or ferret dopamine D4 receptor.
-
This compound
-
Dopamine (as a reference compound)
-
Haloperidol or clozapine (as antagonists)
-
Fluo-4 AM calcium indicator dye
-
Anhydrous DMSO
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Ascorbic acid
-
96-well black, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader
Procedure:
-
Cell Culture: Culture the D4 receptor-expressing HEK293 cells in appropriate media and conditions until they reach the desired confluency for plating.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a 2 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
Dilute the Fluo-4 AM stock in DPBS containing 0.5 µM IBMX and 0.004% ascorbic acid to a final concentration of 2 µM.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in water or DMSO.
-
Perform serial dilutions of ABT-724 in DPBS to achieve a range of concentrations for the concentration-response curve.
-
Prepare solutions of dopamine (for 100% activation control) and a buffer blank (for 0% activation control).
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with DPBS.
-
Place the plate in the FLIPR instrument.
-
Add the different concentrations of ABT-724, dopamine, or buffer to the respective wells.
-
Record the changes in intracellular calcium concentration by measuring fluorescence intensity over time.
-
-
Data Analysis:
-
Normalize the fluorescence response to the dopamine control (100%) and the buffer control (0%).
-
Plot the normalized response against the logarithm of the ABT-724 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Protocol: Assessment of Pro-Erectile Effects in Rats
This protocol is based on the methodology described by Brioni et al. (2004).[7]
Objective: To evaluate the in vivo efficacy of ABT-724 in inducing penile erection in conscious rats.
Materials:
-
Male adult Wistar rats (approx. 300 g)
-
This compound (or maleate (B1232345) salt as used in the original study)
-
Sterile saline solution (vehicle)
-
Transparent Plexiglas observation cages
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Animal Acclimation:
-
House the rats in a temperature-controlled environment with a 12-hour light-dark cycle.
-
On the day of the experiment, allow the animals to adapt to a dimly lit (red light) testing room for at least 1 hour before the experiment begins.
-
-
Drug Preparation:
-
Freshly prepare a solution of ABT-724 in sterile saline. The concentration should be calculated to deliver the desired dose in an injection volume of 1 ml/kg.
-
-
Drug Administration:
-
Administer ABT-724 or vehicle via subcutaneous injection into the back of the neck.
-
-
Behavioral Observation:
-
Immediately after injection, place each rat individually into a transparent observation cage.
-
Observe the rats continuously for 60 minutes for the occurrence of penile erections. A penile erection is characterized by pelvic thrusts followed by an upright posture and grooming of the engorged penis.
-
Record the number of animals exhibiting at least one erection and the latency to the first erection.
-
-
Data Analysis:
-
Express the data as the percentage of rats showing a pro-erectile response in each treatment group.
-
Statistical analysis (e.g., Chi-squared test) can be used to compare the incidence of erections between the ABT-724 and vehicle groups.
-
Visualizations
Signaling Pathway of ABT-724
Caption: Simplified signaling pathway of ABT-724 action.
Experimental Workflow for In Vitro Calcium Assay
Caption: Workflow for the in vitro cell-based calcium mobilization assay.
Logical Flow for In Vivo Pro-Erectile Study
Caption: Logical flow of the in vivo pro-erectile response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ABT-724 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of dopamine D-4 receptors by ABT-724 induces penile erection in rats [diva-portal.org]
- 9. | BioWorld [bioworld.com]
Troubleshooting & Optimization
ABT-724 trihydrochloride stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ABT-724 trihydrochloride in aqueous solutions. The following information is intended to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 1 year.[1] For aqueous stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month; it is advised to use the solution within these periods.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the solubility of this compound in water and other common solvents?
A: this compound is highly soluble in water, with a solubility of ≥ 100 mg/mL.[2][3] It is also soluble in DMSO at a concentration of 20 mg/mL, though ultrasonic treatment may be needed to aid dissolution.[2] For in vivo studies, specific formulation protocols using solvents like DMSO, PEG300, Tween-80, and saline are available.[2][3]
Q3: Is there any information on the stability of this compound in aqueous solution?
A: Specific public data on the degradation kinetics and degradation products of this compound in aqueous solution is limited. However, the trihydrochloride salt form is generally expected to have enhanced water solubility and stability compared to the free base.[2] It is recommended that users perform their own stability studies for their specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure).
Q4: What are the potential degradation pathways for ABT-724 in aqueous solution?
A: While specific degradation pathways for ABT-724 have not been publicly detailed, compounds with a benzimidazole (B57391) core can be susceptible to hydrolysis and oxidation. Potential degradation could involve cleavage of the bond between the benzimidazole core and the piperazine (B1678402) ring or oxidation of the benzimidazole or pyridine (B92270) rings.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in the aqueous solution upon storage. | - The concentration of ABT-724 exceeds its solubility under the storage conditions (e.g., temperature, pH).- The solution has degraded, leading to the formation of less soluble degradation products. | - Prepare a fresh solution at a lower concentration.- Ensure the pH of the solution is within a range where ABT-724 is stable and soluble.- Filter the solution through a 0.22 µm filter before use.- Conduct a short-term stability study at the intended storage temperature to determine the maximum stable concentration. |
| Loss of compound activity or inconsistent experimental results. | - Degradation of ABT-724 in the aqueous solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light).- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh aqueous solutions from a solid stock before each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store all solutions protected from light.- Perform a stability-indicating assay (e.g., HPLC) to check the purity of the solution before use. |
| Difficulty dissolving this compound in a specific buffer. | - The pH of the buffer may be unfavorable for dissolution.- The buffer components may interact with ABT-724. | - Adjust the pH of the buffer. Since it is a trihydrochloride salt, a slightly acidic pH may aid solubility.- Use sonication to assist dissolution.- If possible, prepare a concentrated stock solution in water or DMSO and then dilute it into the desired buffer. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general framework for a forced degradation study to understand the stability of ABT-724 in aqueous solutions under various stress conditions.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment and forced degradation
-
Hydrogen peroxide (H₂O₂) for oxidative degradation
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
A suitable HPLC column (e.g., C18)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of high-purity water.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Photostability: Expose the stock solution to light (e.g., in a photostability chamber) while keeping a control sample in the dark.
-
Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of ABT-724 and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of ABT-724 remaining at each time point for each condition.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of ABT-724 as a D4 receptor agonist.
References
Technical Support Center: Optimizing ABT-724 Trihydrochloride Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of ABT-724 trihydrochloride for maximal effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: ABT-724 is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1] It shows high affinity for human, rat, and ferret D4 receptors and has significantly lower or no activity at other dopamine receptor subtypes (D1, D2, D3, D5) and over 70 other neurotransmitter receptors, uptake sites, and ion channels at concentrations up to 10 µM.[2][3][4] A weak affinity for the 5-HT1A receptor has been noted at higher concentrations.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid form of this compound should be stored at -20°C, where it is stable for at least four years.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2]
Q3: How should I dissolve this compound?
A3: this compound is soluble in water (≥ 100 mg/mL) and DMSO (20 mg/mL).[2] For cell-based assays, dissolving in DMSO to create a concentrated stock solution is common. For in vivo studies, the maleate (B1232345) salt has been administered subcutaneously in saline.[6] Given the high water solubility of the trihydrochloride salt, sterile water or physiological buffers can be used as a vehicle for in vivo administration.[2] If solubility issues arise, sonication or gentle warming may aid dissolution.[2]
Q4: What is a good starting concentration for my in vitro experiments?
A4: A recommended starting concentration range for cellular assays is 10 nM to 10,000 nM.[1] Given its EC50 values in the low nanomolar range for human, rat, and ferret D4 receptors (see table below), a dose-response curve starting from 1 nM up to 10 µM is advisable to determine the optimal concentration for your specific cell line and assay.
Q5: What is a recommended starting dose for my in vivo experiments?
A5: In studies with Wistar rats, a subcutaneous dose of 0.03 µmol/kg of the maleate salt was found to produce a maximal effect in a penile erection model.[3][6] This corresponds to approximately 8.8 µg/kg.[2] For other animal models or research questions, it is recommended to perform a pilot dose-ranging study starting from a lower dose (e.g., 0.003 µmol/kg) and escalating to determine the optimal dose for the desired effect. The route of administration will also influence the required dosage.
Q6: Does ABT-724 exhibit good oral bioavailability?
A6: No, ABT-724 has been reported to have poor oral bioavailability.[5][7] For this reason, subcutaneous or intracerebroventricular (ICV) administration has been used in preclinical studies.[6]
Data Presentation
In Vitro Potency and Selectivity
| Parameter | Species/Target | Value | Reference |
| EC50 | Human D4 Receptor | 12.4 nM | [2][8] |
| Rat D4 Receptor | 14.3 nM | [2][3] | |
| Ferret D4 Receptor | 23.2 nM | [2][3] | |
| Ki | Human D4.2 Receptor | 57.5 nM | [1] |
| Human D4.4 Receptor | 63.6 nM | [1] | |
| Human D4.7 Receptor | 46.8 nM | [1] | |
| Selectivity | Dopamine D1, D2, D3, D5 Receptors | No significant activity up to 10 µM | [2][3][4] |
| 5-HT1A Receptor | Ki = 2780 nM | [2][3] |
In Vivo Dose-Response in Wistar Rats (Penile Erection Model)
| Dose (s.c.) | Response | Reference |
| 0.003 µmol/kg | Sub-maximal effect | [3] |
| 0.03 µmol/kg | 77% maximal effect | [3][6] |
| 0.3 µmol/kg | Tested for side effects, no emesis | [3] |
| 3 µmol/kg | Tested for side effects, no emesis | [3] |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is a general guideline for measuring D4 receptor activation in a cell line co-expressing the receptor and a chimeric G-protein (e.g., Gαqo5) that couples to the phospholipase C pathway.
-
Cell Culture: Plate HEK293 cells stably co-expressing the dopamine D4 receptor and Gαqo5 in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time and temperature (e.g., 1 hour at 37°C).
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. Add the ABT-724 dilutions to the wells and continuously record the fluorescence signal for a set period.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response versus the logarithm of the concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Dose-Ranging Study in Rats
This protocol provides a general framework for determining the effective dose of this compound for a specific behavioral or physiological endpoint in rats.
-
Animal Acclimation: House male Wistar rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Compound Preparation: Dissolve this compound in sterile saline to the desired stock concentration on the day of the experiment.
-
Dosing: Divide the animals into groups (n=6-8 per group) and administer different doses of ABT-724 (e.g., 0.003, 0.01, 0.03, 0.1 µmol/kg) or vehicle (saline) via subcutaneous injection. The injection volume should be consistent across all animals (e.g., 1 mL/kg).
-
Behavioral/Physiological Assessment: At a predetermined time after injection (e.g., 15-30 minutes), begin the assessment of the desired endpoint (e.g., locomotor activity, cognitive performance, physiological measurement).
-
Data Analysis: Compare the response in the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the dose-response curve to identify the minimal effective dose and the dose that produces the maximal effect.
Mandatory Visualizations
References
- 1. Probe ABT-724 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABT-724 - Wikipedia [en.wikipedia.org]
- 6. ABT-724 | Dopamine Receptor | TargetMol [targetmol.com]
- 7. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of ABT-724 trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of ABT-724 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to three years.[1] Alternatively, it can be stored desiccated at +4°C.[2][3] It is crucial to keep the compound in a tightly sealed container, away from moisture.[4]
Q2: I have prepared a stock solution of this compound. What are the optimal storage conditions and for how long is it stable?
A2: The stability of this compound in solution is dependent on the storage temperature. For maximal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to 6 months to a year.[1][4] For shorter-term storage, solutions can be kept at -20°C for up to one month.[4]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in water at concentrations of ≥100 mg/mL and in DMSO at concentrations up to 60 mg/mL.[1][4] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported.[1][4]
Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A4: If you observe precipitation or cloudiness, gentle warming and/or sonication can be used to aid dissolution.[1][4] Ensure that the solvent is of high quality, as hygroscopic DMSO can negatively impact solubility.[4] For aqueous solutions, be mindful of potential salt disproportionation, where the hydrochloride salt converts to the less soluble free base.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of this compound.
Issue 1: Difficulty Dissolving the Compound
-
Symptom: The powdered compound does not fully dissolve in the chosen solvent, or a precipitate forms immediately after dissolution.
-
Possible Causes:
-
Solvent saturation: The concentration of the solution may have exceeded the solubility limit of the solvent.
-
Low-quality solvent: The presence of contaminants or water in the solvent can reduce solubility.
-
Hygroscopic nature of the compound: The trihydrochloride salt may have absorbed moisture, which can affect its solubility characteristics.
-
-
Solutions:
-
Use sonication: A bath sonicator can help to break up any clumps and increase the rate of dissolution.[1]
-
Gentle warming: Briefly warming the solution may increase the solubility. However, be cautious not to overheat, as this could lead to degradation.
-
Use fresh, high-quality solvents: Always use newly opened, anhydrous-grade solvents when preparing stock solutions.
-
Prepare a more dilute solution: If solubility issues persist, try preparing a more dilute stock solution.
-
Issue 2: Inconsistent or No Biological Activity
-
Symptom: The compound fails to elicit the expected biological response in an in vitro or in vivo experiment.
-
Possible Causes:
-
Compound degradation: Improper storage of the solid compound or stock solutions can lead to degradation.
-
Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can degrade the compound in solution.
-
Incorrect dosage: The concentration of the compound used in the experiment may be too low to elicit a response.
-
-
Solutions:
-
Prepare fresh stock solutions: If there is any doubt about the stability of an existing stock solution, it is best to prepare a fresh one from solid material.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[4]
-
Perform a dose-response experiment: To determine the optimal concentration for your experimental system, perform a dose-response curve.
-
Verify compound identity and purity: If problems persist, consider analytical verification of the compound's identity and purity.
-
Quantitative Data
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
| Solid | -20°C | 3 years | [1] |
| Solid | +4°C (desiccated) | Not specified | [2][3] |
| In Solvent | -80°C | 6 months - 1 year | [1][4] |
| In Solvent | -20°C | 1 month | [4] |
Table 2: Solubility
| Solvent | Concentration | Citations |
| Water | ≥ 100 mg/mL (248.29 mM) | [1][4] |
| DMSO | 20 - 60 mg/mL (49.66 - 148.98 mM) | [1][4] |
Table 3: In Vitro Activity
| Receptor | Assay | Value | Citations |
| Human Dopamine (B1211576) D4 | Agonist Activity (EC50) | 12.4 nM | [4] |
| Rat Dopamine D4 | Agonist Activity (EC50) | 14.3 nM | [4] |
| Ferret Dopamine D4 | Agonist Activity (EC50) | 23.2 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.403 mg of this compound (Molecular Weight: 402.75 g/mol ).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the tube. In this example, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a brief sonication step.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: In Vitro Calcium Flux Assay
This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound in cells expressing the dopamine D4 receptor.
-
Cell Preparation: Plate cells expressing the dopamine D4 receptor in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer.
-
Assay:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads and with automated injection.
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: Troubleshooting workflow for common issues with ABT-724.
Caption: Simplified signaling pathway of the D4 receptor activated by ABT-724.
Caption: Experimental workflow for a calcium flux assay with ABT-724.
References
- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. benchchem.com [benchchem.com]
- 3. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective Dopamine D4 Receptor Agonists: ABT-724 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D4 receptor, a G protein-coupled receptor primarily expressed in the prefrontal cortex, limbic system, and midbrain, has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders. Its role in cognition, motivation, and reward pathways has spurred the development of selective D4 receptor agonists. This guide provides a detailed comparison of ABT-724, a well-characterized selective D4 agonist, with other notable selective D4 agonists: A-412997, PD-168,077, and WAY-100635. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
At a Glance: Comparative Efficacy and Affinity
The following tables summarize the key quantitative data for ABT-724 and its comparators, focusing on their binding affinity (Ki) and functional potency (EC50) at the human dopamine D4 receptor.
Table 1: In Vitro Binding Affinity (Ki) for Human Dopamine D4 Receptor Variants
| Compound | D4.2 (Ki, nM) | D4.4 (Ki, nM) | D4.7 (Ki, nM) | Selectivity vs. D2/D3 |
| ABT-724 | 57.5 ± 8.0[1] | 63.6 | 46.8 | High (No significant binding up to 10 µM)[1] |
| A-412997 | - | 7.9[2] | - | >1000 nM for other dopamine receptors[2] |
| PD-168,077 | - | 9.0[3] | - | >400-fold vs D2, >300-fold vs D3 |
| WAY-100635 | 16[4] | 3.3 ± 0.6[4] | - | Weakly binds to D2 (420 nM) and D3 (370 nM)[4] |
Table 2: In Vitro Functional Potency (EC50) and Efficacy at Human Dopamine D4 Receptor
| Compound | EC50 (nM) | Efficacy (% of Dopamine response) | Functional Assay Type |
| ABT-724 | 12.4[1][5] | 61%[1][5] | Calcium Mobilization[1] |
| A-412997 | 28.4 (rat D4)[2] | Full agonist (rat D4, intrinsic activity = 0.83)[2] | Calcium Flux[2] |
| PD-168,077 | - | Agonist | - |
| WAY-100635 | 9.7 ± 2.2[4] | Full agonist[4] | Not specified[4] |
In Vivo Effects: A Focus on Pro-Erectile Properties
A significant in-vivo effect reported for several selective D4 agonists is the induction of penile erection in rats, suggesting a potential therapeutic application in erectile dysfunction.
Table 3: In Vivo Pro-Erectile Effects in Rats
| Compound | Route of Administration | Observation |
| ABT-724 | Subcutaneous (s.c.), Intracerebroventricular (ICV) | Dose-dependent facilitation of penile erection.[1][5] |
| A-412997 | Subcutaneous (s.c.) | Induces penile erection.[2] |
| PD-168,077 | Subcutaneous (s.c.), Intracerebroventricular (ICV), Intraperitoneal (i.p.) | Induces penile erection.[6][7] |
| WAY-100635 | - | Known D4 agonist activity suggests potential for similar effects. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for agonist characterization.
Caption: Dopamine D4 receptor signaling cascade.
Caption: Experimental workflow for D4 agonist characterization.
Detailed Experimental Protocols
A comprehensive understanding of the presented data requires insight into the methodologies employed. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4 receptor (e.g., D4.2, D4.4, or D4.7 variants).
-
Radioligand: Typically [3H]-Spiperone or a specific D4 radioligand like [3H]-A-369508.[1]
-
Test compounds (ABT-724, A-412997, PD-168,077, WAY-100635) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled D4 ligand (e.g., haloperidol (B65202) or spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding determination, incubate membranes with the radioligand and a high concentration of the non-labeled ligand.
-
Incubate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (for EC50 and Efficacy Determination)
1. cAMP Accumulation Assay
-
Objective: To measure the ability of a D4 agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
-
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Test compounds at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value and the maximum efficacy (% inhibition of forskolin-stimulated cAMP levels).
-
2. Calcium Mobilization Assay
-
Objective: To measure the ability of a D4 agonist to induce an increase in intracellular calcium concentration, often through a G-protein chimera like Gαqi5 that couples the Gi/o-linked D4 receptor to the PLC/IP3 pathway.
-
Materials:
-
HEK293 cells co-expressing the human dopamine D4 receptor and a G-protein chimera (e.g., Gαqi5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Test compounds at various concentrations.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with a calcium-sensitive dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Generate a dose-response curve from the peak fluorescence response and calculate the EC50 value.
-
In Vivo Model of Penile Erection in Rats
-
Objective: To assess the pro-erectile effects of D4 agonists in a conscious animal model.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Procedure:
-
House the rats individually to acclimate them to the testing environment.
-
Administer the test compound (e.g., ABT-724, A-412997, PD-168,077) via the desired route (e.g., subcutaneous injection).
-
Place the rat in a clean observation cage.
-
Observe the animal for a defined period (e.g., 60-90 minutes) and record the number of penile erections.
-
A penile erection is typically defined as the emergence of the penis from the penile sheath.
-
Compare the number of erections in the drug-treated group to a vehicle-treated control group.
-
For intracerebroventricular (ICV) administration, rats are surgically implanted with a cannula into a lateral ventricle prior to the experiment.[1]
-
This guide provides a foundational comparison of ABT-724 with other selective D4 agonists. The choice of a particular compound for research or development will depend on the specific application, desired potency, selectivity profile, and pharmacokinetic properties. The provided experimental protocols offer a starting point for the in-house evaluation and characterization of these and other novel D4 receptor modulators.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Proerectile Effects of ABT-724 Trihydrochloride
This guide offers an objective comparison of the proerectile performance of ABT-724 trihydrochloride, a selective dopamine (B1211576) D4 receptor agonist, with other erectogenic agents. It provides a comprehensive overview of the experimental data supporting its mechanism of action and efficacy, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Centrally-Mediated Proerectile Effect
ABT-724 induces penile erection through the activation of dopamine D4 receptors in the central nervous system.[1][2][3] Experimental evidence indicates a supraspinal site of action, as the proerectile effect is observed after intracerebroventricular (ICV) administration but not with intrathecal injections in rats.[1][2][3] This central mechanism contrasts with peripherally acting agents like the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151).[1] The proerectile effects of ABT-724 are mediated by central dopaminergic pathways, as they can be blocked by the dopamine antagonists haloperidol (B65202) and clozapine, but not by the peripheral dopamine antagonist domperidone.[1][2][4]
The proposed signaling pathway involves the activation of D4 receptors in key brain regions controlling sexual function, such as the hypothalamus.[1] This activation is thought to trigger a cascade of events leading to the relaxation of the corpus cavernosum smooth muscle and penile erection. While ABT-724 itself does not directly relax cavernosal smooth muscle, its central action can be significantly potentiated by peripherally acting agents that do, such as sildenafil.[1][4]
Comparative Efficacy Data
ABT-724 is a potent and highly selective agonist for the dopamine D4 receptor, with no significant activity at other dopamine receptor subtypes (D1, D2, D3, or D5) or over 70 other tested neurotransmitter receptors, uptake sites, or ion channels.[1][5]
| Parameter | Species | Value |
| EC₅₀ | Human D4 Receptor | 12.4 nM[1][2][5] |
| Rat D4 Receptor | 14.3 nM[5] | |
| Ferret D4 Receptor | 23.2 nM[5][6] | |
| Efficacy | Human D4 Receptor | 61%[1][2] |
Table 1: In Vitro Receptor Activity of ABT-724.
Subcutaneous (s.c.) administration of ABT-724 dose-dependently induces penile erection in conscious rats.[1][2] Its efficacy is comparable to the non-selective dopamine agonist, apomorphine (B128758), but it possesses a more favorable side-effect profile, notably lacking the emetic effects associated with apomorphine.[7][8]
| Agent | Dose (s.c.) | Maximal Erection Incidence (%) | Latency to Onset (min) |
| Vehicle | - | ~23%[1] | - |
| ABT-724 | 0.03 µmol/kg | ~77%[1][4] | 18.7[1] |
Table 2: Subcutaneous Proerectile Efficacy of ABT-724 in Rats.
When administered directly into the brain (ICV), ABT-724 shows significant proerectile activity at nanomolar doses, comparable to apomorphine.
| Agent | Dose (ICV) | Erection Incidence (%) | Latency to Onset (min) |
| ABT-724 | 3 nmol | ~80% | 23.1 ± 4.0[1][4] |
| Apomorphine | 3 nmol | ~80% | 15.3 ± 2.6[1][4] |
Table 3: Intracerebroventricular (ICV) Efficacy of ABT-724 vs. Apomorphine.
The combination of centrally-acting ABT-724 with the peripherally-acting PDE5 inhibitor sildenafil results in a significant potentiation of the proerectile response in rats.[1][2] This suggests a complementary mechanism of action that could be beneficial for therapeutic applications.[1][4] In the presence of a low dose of sildenafil (1 µmol/kg), the dose of ABT-724 required to achieve a maximal effect was reduced by 10-fold, from 0.03 µmol/kg to 0.003 µmol/kg.[1][4]
In awake, freely moving rats, subcutaneous injections of ABT-724 have been shown to increase intracavernosal pressure (ICP), a direct measure of penile erection.[1][2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental procedures used to evaluate the proerectile effects of ABT-724.
-
Animals: Adult male Wistar rats were used.[1]
-
Drug Administration:
-
Subcutaneous (s.c.): ABT-724, dissolved in saline, was injected subcutaneously.
-
Intracerebroventricular (ICV): For central administration, drugs were injected into the lateral ventricles of rats fitted with chronic indwelling cannulas.[1]
-
-
Observation: Following drug administration, rats were placed in individual cages and observed for 60 minutes. The incidence (percentage of rats showing at least one erection) and the total number of erections per group were recorded.[1][4]
-
Statistical Analysis: A Chi-squared test was used for comparing the incidence of erections between groups, while a one-way ANOVA followed by Bonferroni correction was used for comparing the number of erections.[1][4]
-
Surgical Preparation: Rats were anesthetized, and a pressure-sensitive telemetry transmitter catheter was inserted into the corpus cavernosum.
-
Measurement: After a recovery period, conscious, freely moving rats were administered ABT-724 s.c. ICP was continuously monitored to detect erectile events, defined by significant increases in pressure.[1]
-
Tissue Preparation: Strips of corpus cavernosum smooth muscle were isolated from rabbits.[1]
-
Procedure: The muscle strips were mounted in an organ bath, and isometric tension was recorded. Tissues were pre-contracted with phenylephrine to induce a stable tone.
-
Drug Testing: Cumulative concentrations of ABT-724 were added to the bath to assess any direct relaxant effect on the smooth muscle. Sildenafil was used as a positive control.[1][4] ABT-724 showed no direct relaxant effect in concentrations up to 10 µM, whereas sildenafil induced complete relaxation.[1][4]
Conclusion and Future Directions
The experimental data robustly validate the proerectile effects of this compound, establishing it as a potent and selective dopamine D4 receptor agonist with a central mechanism of action.[1] Its efficacy is comparable to apomorphine but with a superior side-effect profile, and it demonstrates a powerful synergy with PDE5 inhibitors like sildenafil.[1][7] This positions D4 receptor agonists as a distinct and promising therapeutic class for erectile dysfunction, particularly for treatments targeting central nervous system pathways. While ABT-724 was advanced to Phase II clinical trials, the results have not been publicly released.[6][9] Further research and clinical validation are necessary to fully establish the therapeutic potential of selective D4 agonists in humans.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D-4 receptors by ABT-724 induces penile erection in rats [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Erectile Dysfunction: Treatments, Advances and New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unica.it [iris.unica.it]
- 9. The future is today: emerging drugs for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ABT-724 Trihydrochloride in Combination with Sildenafil for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug ABT-724 trihydrochloride in combination with sildenafil (B151) for the treatment of erectile dysfunction (ED). The analysis is based on available preclinical data, the known mechanisms of action of each compound, and a review of established alternative therapies. Due to the discontinuation of ABT-724's clinical development in Phase II trials, publicly available clinical data is limited. This guide, therefore, focuses on the existing scientific literature to provide an objective overview for research and development purposes.
Introduction
Erectile dysfunction is a common medical condition with a significant impact on quality of life. The advent of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, revolutionized its treatment. However, a subset of patients shows a limited response to PDE5 inhibitors, necessitating the exploration of novel therapeutic strategies. One such strategy involved the combination of a centrally acting agent, ABT-724, with the peripherally acting sildenafil.
ABT-724 is a selective agonist for the dopamine (B1211576) D4 receptor, which was investigated for its potential to induce penile erections through a central nervous system mechanism.[1][2] Sildenafil, a well-established PDE5 inhibitor, enhances erections by increasing blood flow to the penis.[3][4] The rationale behind combining these two agents was to target two distinct pathways involved in erectile function, potentially leading to a synergistic effect and improved efficacy, especially in difficult-to-treat populations.
Mechanisms of Action
A clear understanding of the distinct and potentially complementary signaling pathways of ABT-724 and sildenafil is crucial for evaluating the rationale behind their combined use.
ABT-724: Central Dopaminergic Pathway
ABT-724 acts as a selective agonist at dopamine D4 receptors, primarily in the central nervous system.[5][6] The activation of these receptors in key brain areas, such as the paraventricular nucleus of the hypothalamus, is thought to initiate a cascade of signals that ultimately lead to penile erection.[7] This central mechanism is distinct from the direct vascular effects of drugs like sildenafil.
Sildenafil: Peripheral cGMP Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection. PDE5 breaks down cGMP, and by inhibiting this enzyme, sildenafil allows cGMP to accumulate, thereby enhancing and prolonging the erectile response.[3][4]
Preclinical Data: ABT-724 and Sildenafil Combination
A key preclinical study in conscious rats provides the primary evidence for the potential synergy between ABT-724 and sildenafil. This study demonstrated a significant potentiation of the pro-erectile effect of ABT-724 when administered in the presence of sildenafil.[7]
Table 1: Preclinical Efficacy of ABT-724 and Sildenafil Combination in Rats
| Treatment Group | Dose | Incidence of Penile Erection (%) |
| Vehicle Control | - | 23 |
| ABT-724 | 0.03 µmol/kg | 77 |
| Sildenafil | 1 µmol/kg | Not significantly different from vehicle |
| ABT-724 + Sildenafil | 0.003 µmol/kg (ABT-724) | Maximal effect (approaching 77%) |
Data extracted from Brioni et al. (2004).[7]
The results indicate that in the presence of a dose of sildenafil that was ineffective on its own, a 10-fold lower dose of ABT-724 was sufficient to produce a maximal pro-erectile response.[7] This suggests a synergistic interaction between the central dopaminergic stimulation of ABT-724 and the peripheral PDE5 inhibition by sildenafil.
Clinical Development and Discontinuation of ABT-724
ABT-724 progressed to Phase II clinical trials for the treatment of erectile dysfunction.[8] However, the development of ABT-724, along with a similar compound ABT-670, was subsequently discontinued.[1][2] While detailed, peer-reviewed publications of the Phase II trial results are not available, reports suggest that the discontinuation was likely due to a lack of superior efficacy compared to existing treatments and/or an unfavorable side-effect profile.[1]
Alternative Treatments for Erectile Dysfunction
A range of alternative treatments for ED are available, each with its own efficacy and safety profile.
Table 2: Comparison of Alternative Treatments for Erectile Dysfunction
| Treatment | Mechanism of Action | Efficacy | Common Side Effects |
| Oral PDE5 Inhibitors | |||
| Sildenafil (Viagra®) | PDE5 inhibition | Up to 80% improvement in erectile function[3] | Headache, flushing, dyspepsia, nasal congestion, visual disturbances[9] |
| Tadalafil (Cialis®) | PDE5 inhibition (long half-life) | Similar to sildenafil, effective for up to 36 hours[9][10] | Similar to sildenafil, also back pain and myalgia[9] |
| Vardenafil (Levitra®) | PDE5 inhibition | Similar to sildenafil[9] | Similar to sildenafil |
| Avanafil (Stendra®) | PDE5 inhibition (fast-acting) | Similar to sildenafil, may have a faster onset of action[10] | Similar to other PDE5 inhibitors |
| Other Therapies | |||
| Alprostadil (Intracavernosal Injection) | Prostaglandin E1, induces smooth muscle relaxation | High efficacy | Penile pain, hematoma, priapism (prolonged erection)[4] |
| Alprostadil (Intraurethral Suppository) | Prostaglandin E1 | Less effective than injections | Urethral burning, penile pain[4] |
| Vacuum Erection Devices | Creates a vacuum to draw blood into the penis | Effective for many users | Penile bruising, numbness, and coldness[4] |
| Penile Prostheses (Implants) | Surgically implanted devices | High patient satisfaction rates | Surgical risks (infection, mechanical failure)[4] |
Experimental Protocols
Detailed protocols for the clinical trials of ABT-724 are not publicly available. However, a general experimental workflow for a Phase III, randomized, double-blind, placebo-controlled clinical trial for an oral ED medication is outlined below.
Key Methodologies in ED Clinical Trials:
-
Patient Population: Typically includes men with a diagnosis of ED of a certain duration and severity, often with specific etiologies (e.g., organic, psychogenic, mixed). Exclusion criteria often include uncontrolled medical conditions, use of contraindicated medications, and anatomical penile abnormalities.
-
Outcome Measures:
-
International Index of Erectile Function (IIEF): A validated, multi-dimensional, self-administered questionnaire to assess erectile function.
-
Sexual Encounter Profile (SEP) Diaries: Patients record aspects of sexual encounters, including the ability to achieve and maintain an erection sufficient for intercourse.
-
Global Assessment Question (GAQ): A single question asking if the treatment has improved erections.
-
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard to minimize bias. Crossover designs are also sometimes used.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.
Conclusion
The combination of ABT-724 and sildenafil represented a rational therapeutic approach by targeting both central and peripheral mechanisms of erectile function. Preclinical data in rats demonstrated a promising synergistic effect. However, the discontinuation of ABT-724's clinical development, likely due to insufficient efficacy or an undesirable side-effect profile in human trials, underscores the challenges of translating preclinical findings to clinical success.
For researchers and drug development professionals, the story of ABT-724 highlights the importance of central dopaminergic pathways in erectile function and suggests that combination therapies targeting multiple pathways remain a viable strategy for treating refractory ED. Future research in this area may focus on developing centrally acting agents with improved efficacy and tolerability profiles. In the current clinical landscape, a range of effective treatments for ED are available, with PDE5 inhibitors remaining the first-line therapy for most patients.
References
- 1. urologytimes.com [urologytimes.com]
- 2. Research in pharmacotherapy for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sterimar.com [sterimar.com]
- 4. A comparative review of the options for treatment of erectile dysfunction: which treatment for which patient? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
- 10. medshadow.org [medshadow.org]
ABT-724: A Comparative Analysis of its Selectivity for Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of ABT-724 for dopamine (B1211576) receptor subtypes against the non-selective dopamine agonist, apomorphine (B128758). The following sections present quantitative data, experimental methodologies, and visual representations of the scientific workflows involved in assessing receptor selectivity.
High Selectivity of ABT-724 for the Dopamine D4 Receptor
ABT-724 is a potent and highly selective agonist for the dopamine D4 receptor.[1][2] Experimental data consistently demonstrates its minimal interaction with other dopamine receptor subtypes (D1, D2, D3, and D5), highlighting its specificity. This contrasts sharply with non-selective agonists like apomorphine, which exhibit broader affinity across the dopamine receptor family.
Comparative Binding Affinity and Functional Potency
The selectivity of ABT-724 is evident from its binding affinity (Ki) and functional potency (EC50) values. While ABT-724 shows nanomolar potency at the D4 receptor, its affinity for other dopamine receptors is negligible, with no significant binding observed at concentrations up to 10,000 nM.[1] In contrast, apomorphine demonstrates a wider range of affinities for multiple dopamine receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy |
| ABT-724 | D1 | >10,000 | No effect | N/A |
| D2 | >10,000 | No effect | N/A | |
| D3 | >10,000 | No effect | N/A | |
| D4 | Nanomolar range | 12.4 (human) | 61% (human, partial agonist) | |
| D5 | >10,000 | No effect | N/A | |
| Apomorphine | D1 | 92.2 | - | Agonist |
| D2 | High Affinity | - | Agonist | |
| D3 | High Affinity | - | Agonist | |
| D4 | High Affinity | - | Agonist | |
| D5 | High Affinity | - | Agonist |
Experimental Protocols
The determination of a compound's receptor selectivity involves a combination of binding and functional assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., ABT-724 or apomorphine) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Functional assays are used to determine the potency (EC50) and efficacy of a compound at a receptor, indicating whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through the activation of a specific dopamine receptor. D1-like receptors (D1 and D5) typically couple to Gs proteins to stimulate cAMP production, while D2-like receptors (D2, D3, and D4) couple to Gi/o proteins to inhibit cAMP production.
Methodology:
-
Cell Culture: Recombinant cell lines stably expressing the dopamine receptor subtype of interest are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For D2-like receptors, the cells are also treated with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP that can be inhibited.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) indicates the efficacy of the compound relative to a full agonist.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a compound against different receptor subtypes.
Caption: Workflow for determining dopamine receptor selectivity.
Signaling Pathways of Dopamine Receptors
The differential effects of dopamine receptor subtypes are mediated through distinct G-protein coupled signaling pathways.
References
A Comparative Analysis of the Selective Dopamine D4 Agonist ABT-724 and Non-Selective Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the selective dopamine (B1211576) D4 receptor agonist, ABT-724, with that of non-selective dopamine agonists. The information presented is based on preclinical and clinical data, with a focus on quantitative comparisons, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
ABT-724 is a potent and highly selective agonist for the dopamine D4 receptor, a member of the D2-like family of dopamine receptors.[1] In contrast, non-selective dopamine agonists, such as apomorphine (B128758), bromocriptine, and pramipexole (B1678040), activate a broader range of dopamine receptors, including D1-like and other D2-like subtypes. This difference in receptor selectivity is hypothesized to confer a more favorable side-effect profile on ABT-724 while maintaining efficacy in specific physiological domains. This guide will delve into the available data to compare the efficacy of these two classes of compounds.
Data Presentation: Efficacy Comparison
The following table summarizes the quantitative efficacy data for ABT-724 and representative non-selective dopamine agonists across various preclinical and clinical endpoints.
| Compound Class | Compound | Indication/Model | Key Efficacy Endpoint | Dosage | Result |
| Selective D4 Agonist | ABT-724 | Erectile Dysfunction (Rat Model) | Penile Erection Incidence | 0.03 µmol/kg s.c. | 77% maximal effect |
| ABT-724 | ADHD (Rat Model) | Alleviation of Hyperactivity | 0.16 and 0.64 mg/kg | Significant reduction in hyperactivity | |
| ABT-724 | ADHD (Rat Model) | Improvement in Spatial Learning | 0.16 and 0.64 mg/kg | Significant improvement in spatial learning | |
| Non-Selective Agonist | Apomorphine | Erectile Dysfunction (Rat Model) | Penile Erection Incidence | 3 nmol (ICV) | Similar incidence and number of erections as ABT-724 (3 nmol ICV) |
| Apomorphine | Parkinson's Disease (MPTP-treated mice) | Locomotor Activity | 0.10 and 0.20 mg/kg | Initial transient reduction followed by increased locomotion | |
| Pramipexole | Parkinson's Disease (Early Stage) | UPDRS Part II + III score change from baseline | 1.5-4.5 mg/day | -5.8 change (vs. -0.9 for placebo) | |
| Pramipexole | Cognitive Function (Healthy Volunteers) | Impaired task performance | 0.5 mg (single oral dose) | Led to less accurate and slower responses in a digit ordering task |
Signaling Pathways
The differential effects of ABT-724 and non-selective dopamine agonists can be attributed to their distinct interactions with downstream signaling cascades.
Dopamine D4 Receptor Signaling
ABT-724, as a selective D4 agonist, primarily activates the D4 receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR).[2] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The D4 receptor can also modulate potassium and calcium channels.[3]
Diagram 1: Simplified signaling pathway of the Dopamine D4 receptor activated by ABT-724.
Non-Selective Dopamine Agonist Signaling (D1 & D2 Receptors)
Non-selective dopamine agonists activate both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. This leads to a more complex downstream signaling profile. D1 receptor activation stimulates adenylyl cyclase via Gs/olf coupling, increasing cAMP levels and PKA activity.[4][5] Conversely, D2 receptor activation inhibits adenylyl cyclase through Gi/o coupling, similar to the D4 receptor.[6][7]
Diagram 2: Dual signaling pathways activated by non-selective dopamine agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and critical evaluation.
ABT-724 for Erectile Dysfunction in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: ABT-724 was administered subcutaneously (s.c.) or intracerebroventricularly (ICV). For s.c. administration, doses ranged from 0.003 to 1.0 µmol/kg. For ICV administration, a 3 nmol dose was used.
-
Behavioral Assessment: The incidence and number of penile erections were observed for 60 minutes post-injection.
-
Source: Brioni JD, et al. (2004). Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats. Proceedings of the National Academy of Sciences, 101(17), 6758–6763.
ABT-724 for ADHD-like Behaviors in Rats
-
Animal Model: Adolescent spontaneously hypertensive rats (SHRs), a common model for ADHD.
-
Drug Administration: ABT-724 was administered at doses of 0.04 mg/kg, 0.16 mg/kg, or 0.64 mg/kg from postnatal day 28 to 32.
-
Behavioral Assessment:
-
Locomotor Activity: Measured in an open field test.
-
Spatial Learning and Memory: Assessed using the Morris water maze task.
-
-
Source: Zhang, Y., et al. (2014). ABT-724 alleviated hyperactivity and spatial learning impairment in the spontaneously hypertensive rat model of attention-deficit/hyperactivity disorder. Neuroscience Letters, 580, 142-146.
Apomorphine for Motor Activity in MPTP-treated Mice
-
Animal Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned mice, a model for Parkinson's disease.
-
Drug Administration: Apomorphine was administered at doses of 0.05 mg/kg, 0.10 mg/kg, and 0.20 mg/kg.
-
Behavioral Assessment: Locomotion was measured within 20 minutes and at 100 minutes post-administration.
-
Source: Flemmer, A. W., et al. (2007). Low doses of apomorphine transiently reduce locomotor activity in MPTP-treated mice. Neuroscience Letters, 428(2-3), 64-67.
Pramipexole for Cognitive Function in Healthy Volunteers
-
Study Design: Double-blind, randomized, crossover study.
-
Participants: Twenty-two healthy male volunteers.
-
Drug Administration: A single oral dose of 0.5 mg pramipexole or placebo.
-
Cognitive Assessment: Participants completed a digit ordering task during fMRI scanning to assess sequential working memory.
-
Source: Heldmann, M., et al. (2022). Pramipexole modulates fronto-subthalamic pathway in sequential working memory. Translational Psychiatry, 12(1), 1-10.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel dopamine agonist in a preclinical setting.
Diagram 3: A generalized workflow for preclinical evaluation of dopamine agonists.
Conclusion
The available evidence suggests that the selective D4 agonist ABT-724 demonstrates efficacy in preclinical models of erectile dysfunction and ADHD, with a potential for a more targeted therapeutic effect and fewer side effects compared to non-selective dopamine agonists. Non-selective agonists, while effective in a broader range of conditions such as Parkinson's disease, carry the potential for a wider array of side effects due to their action on multiple dopamine receptor subtypes. The choice between a selective and a non-selective dopamine agonist will ultimately depend on the specific therapeutic indication and the desired balance between efficacy and tolerability. Further head-to-head comparative studies across a wider range of preclinical and clinical endpoints are warranted to fully elucidate the relative merits of these two classes of compounds.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
Antagonism of ABT-724's Pro-Erectile Effects: A Comparative Analysis of Haloperidol and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonistic effects of haloperidol (B65202) and clozapine (B1669256) on the pro-erectile response induced by ABT-724, a selective dopamine (B1211576) D4 receptor agonist. The data presented is primarily derived from a key study in the field, offering insights into the pharmacological interactions at the D4 receptor.
Executive Summary
ABT-724 is a potent and selective agonist for the dopamine D4 receptor, demonstrating a significant pro-erectile effect in preclinical models. This action is effectively blocked by both the typical antipsychotic haloperidol and the atypical antipsychotic clozapine, indicating that the pro-erectile effect of ABT-724 is mediated through central dopamine D4 receptors. In vitro evidence further supports this by showing that both antagonists can block the ABT-724-induced increase in intracellular calcium in cells expressing the D4 receptor. While both drugs are effective antagonists, the available in vivo data, conducted at single doses, and in vitro binding affinities suggest differences in their potencies at the D4 receptor.
Comparative Efficacy in Blocking ABT-724 Induced Penile Erection
The pro-erectile effects of ABT-724 in rats have been shown to be significantly attenuated by the administration of both haloperidol and clozapine. The following table summarizes the quantitative data from in vivo studies.
| Parameter | ABT-724 | ABT-724 + Haloperidol | ABT-724 + Clozapine | Control |
| Dose | 0.03 µmol/kg, s.c. | 0.3 µmol/kg, i.p. | 10 µmol/kg, i.p. | Vehicle |
| Percentage of Rats with Penile Erection | 77% | Blocked | Blocked | 23% |
| Data sourced from Brioni et al., 2004.[1] |
In Vitro Antagonism of ABT-724-Induced Calcium Mobilization
In a cellular context, ABT-724's activation of the dopamine D4 receptor leads to an increase in intracellular calcium. Both haloperidol and clozapine have been demonstrated to block this effect, providing a mechanistic basis for their in vivo antagonism. The binding affinities (Kb) of haloperidol and clozapine for the D4 receptor in this assay are presented below.
| Antagonist | Kb (nM) for blocking ABT-724 induced Ca2+ increase |
| Haloperidol | 1.2 ± 0.3 |
| Clozapine | 5.1 ± 1.6 |
| Data sourced from Brioni et al., 2004.[1] |
Experimental Protocols
In Vivo Model of Penile Erection in Rats
Objective: To assess the pro-erectile effects of ABT-724 and its antagonism by haloperidol and clozapine.
Animal Model: Male Wistar rats.
Procedure:
-
Rats are housed individually and allowed to acclimate to the testing environment.
-
ABT-724 is administered subcutaneously (s.c.) at a dose of 0.03 µmol/kg.
-
For antagonism studies, haloperidol (0.3 µmol/kg) or clozapine (10 µmol/kg) is administered intraperitoneally (i.p.) prior to the ABT-724 injection.
-
Control animals receive vehicle injections.
-
Following administration, rats are observed for a set period (e.g., 60 minutes), and the number of penile erections is recorded.
-
Data is expressed as the percentage of rats in each group exhibiting at least one penile erection.[1]
In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the ability of haloperidol and clozapine to antagonize ABT-724-induced calcium mobilization in cells expressing the dopamine D4 receptor.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D4 receptor and a G-protein chimera (Gqo5) to couple the receptor to the calcium signaling pathway.[1]
Procedure:
-
Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then exposed to varying concentrations of the antagonists (haloperidol or clozapine).
-
ABT-724 is added to stimulate the D4 receptors.
-
Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR).
-
The antagonist dissociation constant (Kb) is calculated from the dose-response curves of the antagonists in blocking the ABT-724-induced calcium signal.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the dopamine D4 receptor signaling pathway activated by ABT-724 and the experimental workflow for the in vivo antagonism studies.
Caption: Dopamine D4 receptor signaling pathway activated by ABT-724.
Caption: In vivo experimental workflow for antagonism studies.
Conclusion
Both haloperidol and clozapine are effective antagonists of the dopamine D4 receptor agonist ABT-724. The available data indicates that both compounds can block the centrally-mediated pro-erectile effects of ABT-724 in vivo and its downstream signaling in vitro. Based on the in vitro data, haloperidol demonstrates a higher affinity for the D4 receptor in blocking ABT-724-induced calcium mobilization compared to clozapine. However, a direct comparison of their in vivo potencies would require further studies involving dose-response analyses. This guide provides a foundational understanding for researchers investigating the pharmacology of dopamine D4 receptor ligands.
References
ABT-724 Trihydrochloride: A Comparative Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ABT-724 trihydrochloride against other G-protein coupled receptors (GPCRs). The information presented is supported by experimental data to offer an objective assessment of the compound's performance.
High Selectivity of ABT-724 for the Dopamine (B1211576) D4 Receptor
ABT-724 is a potent agonist for the human dopamine D4 receptor, with an EC50 of 12.4 nM and 61% efficacy.[1][2] Its selectivity is a key feature, as it shows no significant effect on other dopamine receptor subtypes, including D1, D2, D3, and D5.[1][2][3]
A comprehensive screening of ABT-724 against a panel of over 70 neurotransmitter receptors, uptake sites, and ion channels revealed no significant binding affinity up to a concentration of 10 µM. The only notable off-target interaction was a weak affinity for the serotonin (B10506) 5-HT1A receptor.[1]
Comparative Selectivity Data
The following table summarizes the quantitative data on the selectivity of ABT-724 against various GPCRs.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy | Reference |
| Dopamine D4 (human) | - | 12.4 | 61% | [1][2] |
| Dopamine D1, D2, D3, D5 | >10,000 | No effect | - | [1][2][3] |
| Serotonin 5-HT1A | 2780 ± 642 | - | - | [1] |
| Other GPCRs (panel of >70) | >10,000 | - | - | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the dopamine D4 receptor and a typical experimental workflow for assessing GPCR selectivity.
References
ABT-724 Trihydrochloride vs. Placebo Control in Animal Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of ABT-724 trihydrochloride versus a placebo control in preclinical animal experiments. The data and protocols presented are compiled from peer-reviewed research to facilitate an informed understanding of ABT-724's in vivo activity, primarily focusing on its role as a selective dopamine (B1211576) D4 receptor agonist.
Overview of ABT-724
ABT-724 is a potent and selective agonist for the dopamine D4 receptor.[1][2] It demonstrates high affinity for human D4 receptors with an EC50 of 12.4 nM and also acts as a partial agonist at rat and ferret D4 receptors.[2][3] Notably, ABT-724 shows no significant activity at dopamine D1, D2, D3, or D5 receptors, highlighting its selectivity.[2][3][4] Developed initially for the potential treatment of erectile dysfunction, its specific mechanism of action has made it a valuable tool in scientific research to investigate the physiological functions of the dopamine D4 receptor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from animal studies comparing ABT-724 to a placebo (vehicle) control.
Table 1: Pro-erectile Effects in Conscious Rats
| Treatment Group | Dose (μmol/kg, s.c.) | N | Incidence of Penile Erection (%) | Latency to First Erection (min) |
| Placebo (Vehicle) | - | - | 23% | - |
| ABT-724 | 0.03 | - | 77% | 18.7 |
Data sourced from Brioni et al., 2004.[3]
Table 2: Effect on Intracavernosal Pressure (ICP) in Anesthetized Rats
While specific mean pressure values with statistical comparisons to a placebo group are not detailed in the primary source, it is reported that subcutaneous injections of ABT-724 significantly increase intracavernosal pressure in awake, freely moving rats, indicative of a pro-erectile effect.[3][4]
Table 3: Repeated Dosing and Tolerance in Conscious Rats
| Treatment Group | Dose (μmol/kg, s.c.) | Day 1: Incidence of Penile Erection (%) | Day 5: Incidence of Penile Erection (%) |
| ABT-724 | 0.03 | 71 ± 12% | 78 ± 11% |
Data indicates no development of tolerance to the pro-erectile effects of ABT-724 after five consecutive daily doses. Sourced from Brioni et al., 2004.[3]
Key Experimental Protocols
Pro-erectile Response in Conscious Rats
Objective: To assess the efficacy of ABT-724 in inducing penile erection in a conscious animal model.
Animal Model: Male adult Wistar rats (approx. 300 g body weight).[3]
Housing: Animals were housed in facilities accredited by the American Association for the Accreditation of Laboratory Animal Care in a temperature-regulated environment with a 12-hour light-dark cycle. Food and water were available ad libitum except during testing.[3]
Methodology:
-
Rats were administered ABT-724 via subcutaneous (s.c.) injection.[3][5] The placebo group received a vehicle injection.
-
Following injection, animals were placed in individual observation cages.
-
The number of penile erections was visually observed and recorded over a specified period.
-
The incidence of erection and the latency to the first event were calculated.
Antagonist Studies: To confirm the mechanism of action, the pro-erectile effect of ABT-724 was challenged with various dopamine antagonists. The effect was blocked by the non-selective antagonists haloperidol (B65202) and clozapine, but not by the peripherally acting antagonist domperidone, suggesting a central nervous system site of action.[3][4]
Measurement of Intracavernosal Pressure (ICP)
Objective: To quantitatively measure the physiological erectile response to ABT-724.
Animal Model: Awake, freely moving male adult Wistar rats.[3]
Methodology:
-
Surgical implantation of a pressure transducer into the corpus cavernosum of the penis is performed prior to the experiment to allow for recovery.
-
On the day of the experiment, ABT-724 or a placebo is administered (e.g., subcutaneously).
-
Continuous ICP recordings are taken to measure changes from baseline, indicating an erectile response.
Visualizing the Mechanism and Workflow
Signaling Pathway of ABT-724 in Penile Erection
Caption: Proposed signaling pathway of ABT-724-induced penile erection.
Experimental Workflow for Assessing Pro-erectile Effects
Caption: Experimental workflow for evaluating ABT-724 vs. placebo.
Conclusion
In preclinical animal models, specifically in rats, this compound has demonstrated a significant and dose-dependent pro-erectile effect compared to a placebo control.[3][4] This effect is mediated through the activation of central dopamine D4 receptors and is not associated with the development of tolerance upon repeated dosing.[3] The favorable side-effect profile observed in these animal studies, with a lack of significant cardiovascular or central nervous system side effects at pro-erectile doses, suggested its potential as a therapeutic agent for erectile dysfunction.[3] These findings underscore the role of the dopamine D4 receptor in regulating penile function and establish ABT-724 as a key pharmacological tool for studying this pathway.
References
- 1. ABT-724 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-724 | Dopamine Receptor | TargetMol [targetmol.com]
A Comparative Analysis of ABT-724 and Other Erectile Dysfunction Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erectile dysfunction (ED) is a prevalent condition with a range of therapeutic options. The most common treatments are phosphodiesterase type 5 (PDE5) inhibitors, which act peripherally to enhance blood flow to the penis. However, a significant portion of patients do not respond to these agents, necessitating the exploration of alternative mechanisms of action.[1][2] This guide provides a comparative analysis of ABT-724, a selective dopamine (B1211576) D4 receptor agonist with a central mechanism of action, against established PDE5 inhibitors (sildenafil, vardenafil, tadalafil) and another centrally acting agent, apomorphine (B128758). While ABT-724 showed promise in preclinical studies, it is important to note that its clinical development has been discontinued.[1][3] This analysis is based on available preclinical and clinical data to offer insights for research and development in the field of sexual medicine.
Mechanism of Action: Central vs. Peripheral Pathways
Erectile function is controlled by both central and peripheral nervous system pathways. ABT-724 and apomorphine act on the central nervous system, while PDE5 inhibitors have a peripheral site of action.
ABT-724 , a selective dopamine D4 receptor agonist, facilitates penile erection through a supraspinal site of action.[4][5][6] It is believed to activate dopamine D4 receptors in brain areas that control sexual function, such as the hypothalamus.[4] This central stimulation is thought to enhance the downstream signals that lead to penile erection.
Apomorphine is a non-selective dopamine receptor agonist that also acts centrally to initiate erections.[4][6][7] Its pro-erectile effect is primarily mediated by D2-like receptors in the paraventricular nucleus of the hypothalamus.[7]
PDE5 inhibitors (sildenafil, vardenafil, tadalafil) work by inhibiting the phosphodiesterase type 5 enzyme, which is abundant in the corpus cavernosum of the penis.[8] This inhibition leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), a molecule that promotes smooth muscle relaxation and vasodilation, resulting in increased blood flow to the penis and an erection in the presence of sexual stimulation.[8]
Below is a diagram illustrating the distinct signaling pathways.
Comparative Efficacy and Pharmacokinetics
Direct comparative clinical trials between ABT-724 and other ED drugs are not available. The following tables summarize key preclinical data for ABT-724 and established clinical data for other compounds.
Table 1: In Vitro Receptor Activity
| Compound | Target | EC50 (nM) | Efficacy | Selectivity |
| ABT-724 | Human Dopamine D4 Receptor | 12.4[4][5][9] | 61% (partial agonist)[4][5] | No effect on D1, D2, D3, or D5 receptors[4][5][9] |
| Apomorphine | Dopamine D2-like Receptors | 4.3[4] | Partial agonist[4] | Non-selective dopamine agonist[4] |
| Sildenafil (B151) | PDE5 | - | - | High for PDE5 |
| Vardenafil | PDE5 | - | - | High for PDE5 |
| Tadalafil | PDE5 | - | - | High for PDE5 |
Table 2: Preclinical Pro-erectile Effects in Rats (ABT-724)
| Dose (s.c.) | Erection Incidence (%) | Mean Number of Erections |
| Vehicle | 23%[4] | 0.2 ± 0.2[4] |
| 0.003 µmol/kg | - | - |
| 0.03 µmol/kg | 77%[4] | - |
| 0.0025 µmol/kg | - | 2.0 ± 0.6[4] |
s.c. = subcutaneous
Table 3: Clinical Efficacy of Approved ED Drugs
| Compound | Typical Dose | Onset of Action | Duration of Action | Success Rate (SEP3*) |
| Sildenafil | 50-100 mg | 30-60 min | 4-6 hours | ~70-85% |
| Vardenafil | 10-20 mg | 30-60 min | 4-5 hours | ~67-78%[10][11] |
| Tadalafil | 10-20 mg | 30-60 min | Up to 36 hours | ~56-67%[12] |
| Apomorphine SL | 2-3 mg | ~20 min[13] | - | ~49%[7] |
*SEP3: Sexual Encounter Profile Question 3 - "Did your erection last long enough for you to have successful intercourse?" SL = Sublingual
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Pro-erectile Effects in Conscious Rats (for ABT-724)
This protocol is based on the methodology described in the preclinical studies of ABT-724.[4]
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: ABT-724 is administered subcutaneously (s.c.). For central administration studies, intracerebroventricular (ICV) cannulas are implanted.
-
Behavioral Observation: After drug administration, rats are placed in individual cages and observed for signs of penile erection (e.g., glans engorgement, penis body erection, and urethral bulb swelling). The incidence and latency of erections are recorded over a 60-minute period.
-
Intracavernosal Pressure (ICP) Measurement: In a separate group of freely moving conscious rats, a pressure transducer is implanted in the corpus cavernosum to directly measure changes in ICP, which is a quantitative measure of penile erection.
-
Data Analysis: The percentage of rats exhibiting erections (incidence) and the changes in ICP are compared between drug-treated and vehicle-treated groups.
The following diagram illustrates the experimental workflow for assessing pro-erectile effects in a preclinical setting.
Clinical Trials for PDE5 Inhibitors and Apomorphine
The efficacy and safety of approved ED drugs were established in large, randomized, double-blind, placebo-controlled clinical trials.
-
Patient Population: Men with a clinical diagnosis of ED of various etiologies.
-
Study Design: Patients are randomized to receive either the active drug or a placebo over a defined treatment period.
-
Efficacy Endpoints:
-
Primary: International Index of Erectile Function (IIEF) questionnaire, particularly the Erectile Function (EF) domain score.
-
Secondary: Sexual Encounter Profile (SEP) diary questions (e.g., SEP2: "Were you able to insert your penis into your partner's vagina?"; SEP3: "Did your erection last long enough for you to have successful intercourse?").
-
-
Safety Assessment: Monitoring and recording of all adverse events.
-
Data Analysis: Changes from baseline in IIEF scores and the percentage of successful sexual attempts (based on SEP diaries) are compared between the drug and placebo groups.
Side Effect Profiles
A key consideration in drug development is the side effect profile.
-
ABT-724: Preclinical studies in rats suggested a favorable side-effect profile at pro-erectile doses, with an absence of cardiovascular, emetic, or central nervous system side effects commonly associated with less selective dopamine agonists.[4]
-
Apomorphine: The most common side effect is nausea.[7] Dizziness and headache have also been reported.[13] The need for sublingual administration and its side effect profile have limited its widespread use.
-
PDE5 Inhibitors: Common side effects include headache, flushing, dyspepsia, and nasal congestion.[14] Visual disturbances can occur with sildenafil and vardenafil, while back pain and myalgia are more associated with tadalafil. These drugs are contraindicated in patients taking nitrates due to the risk of severe hypotension.
Synergistic Potential
An interesting finding from the preclinical evaluation of ABT-724 was its potentiation by sildenafil.[4] When administered with a sub-efficacious dose of sildenafil, the pro-erectile effect of ABT-724 was enhanced tenfold in rats.[4] This suggests a potential synergistic effect between centrally acting dopamine agonists and peripherally acting PDE5 inhibitors. This combination could potentially offer a therapeutic advantage, especially in patient populations that are partial or non-responders to PDE5 inhibitor monotherapy.[4]
Conclusion and Future Directions
ABT-724, as a selective dopamine D4 receptor agonist, represented a novel approach to the treatment of ED by targeting central dopaminergic pathways. Preclinical data demonstrated its pro-erectile efficacy in animal models with a promising side effect profile.[4] However, its clinical development was halted, and it was never introduced clinically.[1]
In contrast, PDE5 inhibitors remain the first-line oral therapy for ED due to their high efficacy and well-established safety profile. Apomorphine, another centrally acting agent, has shown modest efficacy but is limited by its side effects.
The preclinical data on ABT-724 underscores the potential of modulating central dopaminergic pathways for treating ED.[1][15] Future research could focus on developing more selective and potent centrally acting agents with improved side effect profiles. Furthermore, the synergistic potential of combining central and peripheral acting drugs warrants further investigation as a strategy to treat difficult-to-manage ED.
References
- 1. Modulation of Dopaminergic Pathways to Treat Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research in pharmacotherapy for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-724 | Dopamine Receptor | TargetMol [targetmol.com]
- 6. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral treatment of erectile dysfunction with apomorphine SL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction — RELY-II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hims.com [hims.com]
- 14. Vardenafil improves patient satisfaction with erection hardness, orgasmic function, and overall sexual experience, while improving quality of life in men with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine, Erectile Function and Male Sexual Behavior from the Past to the Present: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ABT-724 Trihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. ABT-724 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor agonist used in research, requires a careful and informed approach to its disposal. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach, treating the compound as hazardous chemical waste, is the recommended and most prudent course of action.
Hazard Assessment of this compound
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
-
Treat as Hazardous: Due to the unknown full hazard profile, classify this compound, including any contaminated materials, as hazardous chemical waste.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
2. Segregation and Storage:
-
Designated Container: Use a dedicated, properly labeled, and leak-proof container for the collection of solid this compound waste. For solutions, use a compatible liquid waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
4. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Labware: Glassware and other lab materials contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.
5. Arrange for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.
6. Prohibited Disposal Methods:
-
Do Not Sewer: Under no circumstances should this compound or its solutions be poured down the drain. This is to prevent the contamination of waterways, as many pharmaceutical compounds are not effectively removed by standard wastewater treatment processes.
-
Do Not Place in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.
Decision-Making Flowchart for Disposal
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling ABT-724 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of ABT-724 trihydrochloride. The following step-by-step guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide clear procedural answers to common operational questions.
Immediate Safety Information
A Safety Data Sheet (SDS) from Tocris Bioscience indicates that this compound does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008 and is not considered a hazardous substance.[1] Consequently, it does not require hazard labeling according to these regulations.[1] However, as with any chemical substance, appropriate safety precautions should always be observed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate personal protective equipment to prevent direct contact and inhalation of the powder.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a dust mask or respirator if handling large quantities or if there is a risk of generating dust. | Minimizes inhalation of airborne powder. |
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical advice.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Consult a physician.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Consult a physician.[1] |
| Ingestion | Although specific instructions are not provided in the available SDS, the general procedure for ingestion of a non-hazardous chemical is to wash out the mouth with water and seek medical advice. Do not induce vomiting unless instructed to do so by a medical professional. |
Operational and Logistical Plan
Proper handling, storage, and disposal of this compound are critical for maintaining its integrity and ensuring a safe laboratory environment.
Storage and Handling
| Condition | Recommendation |
| Storage Temperature | Desiccate at +4°C.[2] |
| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[3] Keep the container tightly sealed. |
Spill Response Plan
In the event of a spill, follow these general procedures for cleaning up a non-hazardous chemical powder:
-
Notification : Alert others in the immediate area of the spill.
-
Containment : Prevent the spread of the powder.
-
Personal Protective Equipment : Wear appropriate PPE, including gloves, safety goggles, and a lab coat. If the spill is large, consider respiratory protection.
-
Cleanup :
-
Gently sweep the solid material into a designated waste container, avoiding the generation of dust.
-
Alternatively, moisten absorbent pads and gently wipe up the powder.
-
For the final cleaning, wipe the area with a damp cloth.
-
-
Disposal : Place all contaminated materials (spilled substance, absorbent pads, gloves, etc.) into a sealed bag or container for proper disposal.
Disposal Plan
As this compound is not classified as hazardous, disposal should follow institutional and local guidelines for non-hazardous chemical waste.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. |
| Empty Containers | Rinse the container thoroughly with a suitable solvent. The empty, rinsed container can typically be disposed of as regular laboratory glass or plastic waste. |
| Contaminated Materials | Any materials used for spill cleanup or that are otherwise contaminated with the compound should be collected in a sealed container and disposed of as non-hazardous chemical waste. |
Experimental Protocols
Detailed experimental protocols involving this compound will be specific to the research being conducted. The following is a general workflow for preparing a solution for in vitro or in vivo studies, based on information from suppliers.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
